3-Bromo-5-(chloromethyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHAZLCNNDGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470808 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-69-2 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(chloromethyl)pyridine from 3,5-Lutidine
Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block
3-Bromo-5-(chloromethyl)pyridine is a key heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. Its bifunctional nature—possessing both an electrophilic chloromethyl group and a pyridine ring amenable to cross-coupling reactions at the bromine-substituted position—makes it a highly valuable synthon for medicinal chemists and process development professionals. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, starting from the readily available precursor, 3,5-lutidine. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely prescriptive but also instructive, fostering a deeper understanding of the underlying chemical principles.
Overall Synthetic Strategy
The transformation of 3,5-lutidine into this compound is efficiently achieved in a two-stage process. This strategy is designed to first selectively functionalize the pyridine core via bromination, followed by the targeted halogenation of one of the methyl groups.
Visualizing the Synthetic Workflow
The logical flow of the synthesis is depicted below, outlining the transition from the starting material to the final product through a key intermediate.
Caption: Overall two-stage synthetic route.
Stage 1: Electrophilic Bromination of the Pyridine Ring
The initial step involves the selective monobromination of 3,5-lutidine to yield 3-bromo-5-methylpyridine. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. To overcome this, the reaction is conducted under forcing conditions.
Mechanistic Rationale and Choice of Reagents
The bromination of pyridine derivatives can be notoriously challenging. Standard electrophilic bromination conditions are often ineffective. A robust method involves the use of a brominating agent in a highly acidic medium like fuming sulfuric acid (oleum).[1] A modern and effective alternative utilizes N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum, which has been shown to be effective for dimethylpyridines.[2]
The role of oleum (H₂SO₄·SO₃) is multifaceted:
-
Activation of Brominating Agent: It protonates the brominating agent, increasing its electrophilicity.
-
Solvent System: It serves as a solvent capable of withstanding harsh reaction conditions.
-
Deactivation Control: While the pyridine nitrogen is protonated under these superacidic conditions, further deactivating the ring, the reaction can still proceed at high temperatures.
The substitution occurs at the C-3 position (meta to the nitrogen), which is the thermodynamically favored position for electrophilic attack on a pyridine ring.
Detailed Experimental Protocol: Bromination
Warning: This procedure involves highly corrosive and hazardous materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
| 3,5-Lutidine | 10.7 g (0.1 mol) | Starting Material |
| Oleum (20% free SO₃) | 40 mL | Solvent / Acid Catalyst |
| DBDMH | 15.7 g (0.055 mol) | Brominating Agent |
| Three-neck round-bottom flask | 250 mL | Reaction Vessel |
| Mechanical Stirrer | N/A | Efficient Mixing |
| Thermometer | N/A | Temperature Monitoring |
| Heating Mantle | N/A | Controlled Heating |
| Ice Bath | N/A | Cooling / Quenching |
| Sodium Hydroxide (50% aq.) | As needed | Neutralization |
| Dichloromethane (DCM) | 3 x 100 mL | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | As needed | Drying Agent |
Procedure:
-
Setup: Assemble the 250 mL three-neck flask with a mechanical stirrer, thermometer, and an addition funnel. Ensure the setup is secure and in a fume hood.
-
Initial Cooling: Charge the flask with 40 mL of oleum and cool the solution to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add 10.7 g of 3,5-lutidine to the cold oleum with vigorous stirring. The addition is exothermic; maintain the temperature below 15 °C.
-
Brominating Agent Addition: Once the lutidine is fully dissolved and the solution has returned to ~10 °C, add the DBDMH (15.7 g) portion-wise over 30 minutes.[2] An exotherm will be observed; control the addition rate to keep the temperature below 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-105 °C. Maintain this temperature for 3-4 hours.[2] Monitor the reaction progress by taking small aliquots, quenching them carefully in ice/base, extracting with DCM, and analyzing by GC-MS.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with stirring. This step is highly exothermic and must be done slowly.
-
Work-up - Neutralization: Place the quenching vessel in a large ice bath. Slowly and carefully neutralize the acidic solution by adding 50% aqueous sodium hydroxide. The pH should be adjusted to >10. This is a highly exothermic process; ensure efficient cooling.
-
Extraction: Transfer the basic aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-bromo-5-methylpyridine as an oil.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 3-bromo-5-methylpyridine.[3]
Stage 2: Free-Radical Chlorination of the Methyl Group
The second stage involves the selective chlorination of the single methyl group on the 3-bromo-5-methylpyridine intermediate. This is a classic benzylic halogenation that proceeds via a free-radical chain mechanism.[4]
Mechanistic Rationale and Choice of Reagents
Free-radical halogenation is initiated by the generation of halogen radicals, typically using UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] The choice of chlorinating agent is critical. While elemental chlorine could be used, N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred in a laboratory setting for better control and safety.
The mechanism proceeds in three key phases:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form primary radicals, which then generate a chlorine radical from the chlorinating agent.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic-type radical. This radical then reacts with the chlorinating agent to form the desired product and a new chlorine radical, continuing the chain.
-
Termination: The reaction ceases when two radicals combine.
Visualizing the Chlorination Mechanism
Caption: Free-radical side-chain chlorination mechanism.
Detailed Experimental Protocol: Chlorination
Warning: This procedure uses reagents that are toxic and corrosive, and generates HCl gas. It must be performed in a certified chemical fume hood with appropriate PPE. The reaction should be protected from moisture.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
| 3-Bromo-5-methylpyridine | 17.2 g (0.1 mol) | Starting Material |
| Sulfuryl Chloride (SO₂Cl₂) | 14.8 g (1.1 eq, 0.11 mol) | Chlorinating Agent |
| AIBN | 0.164 g (1 mol%) | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 200 mL | Solvent |
| Three-neck round-bottom flask | 500 mL | Reaction Vessel |
| Reflux Condenser | N/A | Prevent Solvent Loss |
| Gas outlet to scrubber | N/A | Neutralize HCl/SO₂ gas |
| Magnetic Stirrer & Hotplate | N/A | Stirring and Heating |
Procedure:
-
Setup: Equip the 500 mL flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Reagent Charging: Dissolve 17.2 g of 3-bromo-5-methylpyridine and 0.164 g of AIBN in 200 mL of carbon tetrachloride in the flask.
-
Heating: Heat the solution to reflux (approx. 77 °C).
-
Addition of Chlorinating Agent: Once refluxing, add the sulfuryl chloride (14.8 g) dropwise from the addition funnel over 1 hour. The reaction is exothermic and will sustain the reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours until the starting material is consumed (monitor by TLC or GC).
-
Work-up - Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 100 mL of a saturated sodium bicarbonate solution to quench any remaining SO₂Cl₂ and neutralize the acidic solution. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The final product, this compound, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a solid.[5][6]
Product Characterization
Confirmation of the final product's structure and purity is essential. Standard analytical techniques should be employed.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the three aromatic protons on the pyridine ring and a key singlet for the chloromethyl (-CH₂Cl) group around 4.6 ppm.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[5]
-
Purity Analysis: Purity should be assessed by GC or HPLC.
Safety and Hazard Management
The synthesis described involves several hazardous substances that require strict safety protocols.
-
Oleum (Fuming Sulfuric Acid): Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe burns upon contact. All handling must be done in a fume hood with heavy-duty acid-resistant gloves and face shield.
-
DBDMH & N-Bromosuccinimide (NBS): These are oxidizing solids and are harmful if swallowed. They can cause severe skin burns and eye damage.[7][8][9] Avoid creating dust and keep away from combustible materials.[8][10]
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water, releasing corrosive gases (HCl and H₂SO₄). Must be handled in a fume hood, and exposure via inhalation or skin contact must be strictly avoided.
-
Solvents (CCl₄, DCM): Carbon tetrachloride is a known carcinogen and is toxic. Dichloromethane is a suspected carcinogen. Use in a well-ventilated fume hood and minimize exposure.
-
General Precautions: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.[8] Ensure emergency equipment (safety shower, eye wash station) is accessible. All waste must be disposed of according to institutional and regulatory guidelines.
Conclusion
This guide outlines a reliable and scalable two-stage synthesis of this compound from 3,5-lutidine. By understanding the mechanistic principles behind each transformation—electrophilic aromatic substitution under superacidic conditions and free-radical side-chain halogenation—researchers can confidently execute and adapt these protocols. The careful attention to reaction conditions, work-up procedures, and stringent safety measures is paramount to achieving a high yield of the pure target molecule, a critical intermediate for advancements in pharmaceutical and agrochemical research.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2022). MDPI. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]
-
den Hertog, H. J., & Wibaut, J. P. (1952). The Bromination of Lutidines. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
This compound hydrochloride. PubChem. [Link]
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. [Link]
-
PREPARATION OF 3,5-LUTIDINE. European Patent Office. [Link]
-
Free-radical halogenation. Wikipedia. [Link]
-
Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. YouTube. [Link]
-
10.1 Free Radical Halogenation. YouTube. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
Pyridine, 3-bromo-5-(chloromethyl)-. Pipzine Chemicals. [Link]
- Preparation of 3,5-lutidine.
-
Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. Chemia. [Link]
-
Applications of the DIB-BBr3 Protocol in Bromination Reactions. PubMed. [Link]
- Bromination of pyridine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. 3-Bromo-5-methylpyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound hydrochloride | 39741-46-3 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. lobachemie.com [lobachemie.com]
- 10. chemscience.com [chemscience.com]
physicochemical properties of 3-Bromo-5-(chloromethyl)pyridine
An In-depth Technical Guide to 3-Bromo-5-(chloromethyl)pyridine
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize substituted pyridine intermediates. The information is presented to not only detail the characteristics of the compound but also to explain the rationale behind its handling and application in a laboratory setting.
Molecular Identity and Structure
This compound is a disubstituted pyridine derivative. The pyridine ring, a foundational scaffold in medicinal chemistry, is functionalized with a bromine atom and a chloromethyl group.[1] These functional groups impart specific reactivity, making it a versatile building block for creating more complex molecules. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability.
-
Chemical Name: this compound hydrochloride
-
Molecular Formula: C₆H₆BrCl₂N (for the hydrochloride salt)[2][7]
-
Molecular Weight: 242.93 g/mol (for the hydrochloride salt)[2][3][4][7]
-
Synonyms: 5-bromo-3-(chloromethyl)pyridine hydrochloride, 3-bromo-5-(chloromethyl)-pyridine hydrochloride[4][7]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, ensuring safety, and achieving desired reaction outcomes. The data presented here pertains primarily to the hydrochloride salt, the form in which this reagent is typically available.
| Property | Value | Source(s) |
| Appearance | Solid / Liquid | [4][8] |
| Melting Point | 51-52 °C | [8] |
| Boiling Point | 298.3 °C at 760 mmHg; 204 °C at 16 Torr | [2][8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| Flash Point | 134.2 °C to 137.3 °C | [2][8] |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane); Insoluble in water. | [8][9] |
| Storage Conditions | Inert atmosphere, 2-8 °C or Room Temperature | [4][8][10] |
Experiential Insights:
The compound's low melting point and solubility in common organic solvents like dichloromethane make it straightforward to handle in solution-phase reactions. Its insolubility in water is advantageous for work-up procedures, allowing for efficient extraction into an organic layer. However, the sensitivity of the chloromethyl group to nucleophilic attack, including by water (hydrolysis), necessitates storage under an inert atmosphere to maintain its integrity over time.
Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of this compound is key to its effective use as a chemical intermediate.
Synthetic Approach
While multiple synthetic routes exist, a common laboratory-scale approach involves the chlorination of the corresponding alcohol, 3-bromo-5-(hydroxymethyl)pyridine. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.[11] The use of milder reagents like the cyanuric chloride•DMF adduct can be preferable to avoid over-chlorination, where the bromine on the pyridine ring might also be substituted.[11]
Caption: Recommended safe handling workflow for this compound.
References
-
This compound HYDROCHLORIDE | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound Hydrochloride CAS 5438-51-7 - BIOSYNCE. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound hydrochloride - Amerigo Scientific. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1 - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyridine, 3-bromo-5-(chloromethyl) - Pipzine Chemicals. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID - WIPO Patentscope. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS#:39741-46-3 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 3. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 4. This compound hydrochloride | 39741-46-3 [sigmaaldrich.com]
- 5. 39741-46-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. This compound HYDROCHLORIDE price,buy this compound HYDROCHLORIDE - chemicalbook [chemicalbook.com]
- 7. This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. Pyridine, 3-bromo-5-(chloromethyl)- | Properties, Safety, Uses, Synthesis & Supplier China [pipzine-chem.com]
- 10. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to 3-Bromo-5-(chloromethyl)pyridine (CAS: 39741-46-3): A Cornerstone Building Block in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agrochemical chemistry, the strategic construction of complex molecular architectures from versatile starting materials is paramount. 3-Bromo-5-(chloromethyl)pyridine stands out as a quintessential example of a bifunctional heterocyclic building block. Its value lies in the orthogonal reactivity of its two key functional groups: a highly reactive chloromethyl substituent, which is an excellent electrophile for nucleophilic substitution, and a bromo-substituted pyridine core, primed for a variety of metal-catalyzed cross-coupling reactions.[1][2][3] This dual functionality allows for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of novel pharmaceuticals and crop protection agents.[2][4] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles to empower researchers in their synthetic endeavors.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is most commonly supplied and handled as its hydrochloride salt to improve stability, though the free base is used in many reactions.[5] The properties of both forms are critical for procedural design.
Key Properties
The essential physicochemical data for this compound and its hydrochloride salt are summarized below for rapid reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 120277-69-2 (free base) | 39741-46-3 (HCl salt) | [5][6] |
| Molecular Formula | C₆H₅BrClN | C₆H₆BrCl₂N | [2][5] |
| Molecular Weight | 206.47 g/mol | 242.93 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | Solid / Powder | [2] |
| Boiling Point | 204 °C @ 16 Torr | Not Applicable | [1] |
| Purity | Typically ≥95% | Typically ≥95% | [1][7] |
| Solubility | Soluble in ethanol, dichloromethane | Soluble in some organic solvents | [1] |
| Storage | Inert atmosphere, 2-8 °C | Inert atmosphere, room temp., locked up | [1] |
Spectroscopic Signature
While full spectral data requires experimental acquisition, the structure of this compound allows for predictable NMR and MS signatures, which are crucial for reaction monitoring and product verification.[8][9]
-
¹H NMR: The spectrum is expected to show three distinct aromatic proton signals in the pyridine region (typically δ 7.5-8.8 ppm), each appearing as a singlet or a narrow triplet/doublet due to meta-coupling. A prominent singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) would be observed in the more upfield region, typically around δ 4.6 ppm.
-
¹³C NMR: The spectrum would display six signals: three for the sp² carbons of the pyridine ring (with the carbon bearing the bromine being significantly influenced by the halogen's electronic effects) and one for the sp³ carbon of the chloromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for compounds containing both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing a definitive confirmation of the elemental composition of the molecule and its fragments.
Section 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its preparation and subsequent, predictable reactivity. Its synthesis involves the careful introduction of the chloromethyl group onto a pre-functionalized pyridine ring.
A Plausible Synthetic Pathway
A common and logical approach to synthesizing this compound involves the chlorination of the corresponding alcohol, 3-bromo-5-(hydroxymethyl)pyridine. The choice of chlorinating agent for this transformation is a critical decision that directly impacts yield, purity, and scalability.
Causality in Reagent Selection: Conventional routes for converting alcohols to alkyl chlorides often employ harsh reagents like thionyl chloride (SOCl₂).[10] While effective, SOCl₂ is highly reactive and can lead to unwanted side reactions, such as the potential for over-chlorination where the bromo substituent is also replaced by chlorine, especially at elevated temperatures.[10] Furthermore, the reaction produces toxic sulfur dioxide gas, which presents handling and disposal challenges on a larger scale.[10]
A more refined and controllable approach utilizes a milder reagent system, such as the Vilsmeier-type adduct formed from cyanuric chloride and N,N-dimethylformamide (DMF).[10][11] This method proceeds under gentler conditions, significantly reducing the risk of side reactions and producing a solid, easily manageable byproduct (cyanuric acid), which simplifies the purification process. This makes it a superior choice for achieving high purity and ensuring a safer, more scalable synthesis.[11]
Caption: General workflow for the synthesis of the title compound.
Protocol: Chlorination using Cyanuric Chloride/DMF Adduct
This protocol is a self-validating system designed for high fidelity and safety. Each step includes a rationale to ensure reproducibility and understanding.
-
Reagent Preparation (The Adduct):
-
Action: In a well-ventilated fume hood, slowly add cyanuric chloride (1.05 eq.) to anhydrous N,N-dimethylformamide (DMF, ~1.5 mL per gram of cyanuric chloride) in a flask equipped with a magnetic stirrer.
-
Rationale: This exothermic reaction forms the active Vilsmeier-type chlorinating adduct. Slow addition and stirring are necessary to control the temperature and ensure complete formation. The reaction is typically stirred for 1 hour at room temperature.[10][11]
-
-
Chlorination Reaction:
-
Action: Dissolve the starting material, 3-bromo-5-(hydroxymethyl)pyridine (1.0 eq.), in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the prepared cyanuric chloride/DMF adduct. Allow the reaction to stir at room temperature overnight.
-
Rationale: DCM is an excellent solvent that is inert to the reaction conditions. Room temperature operation is sufficient for the milder reagent, preventing thermal decomposition or side reactions. An overnight stir ensures the reaction proceeds to completion.[10]
-
-
Work-up and Quenching:
-
Action: Carefully quench the reaction by pouring the mixture into a beaker of deionized water or a saturated sodium bicarbonate solution.
-
Rationale: This step neutralizes any remaining reactive species and precipitates the cyanuric acid byproduct, facilitating its removal.
-
-
Extraction and Purification:
-
Action: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous washes remove water-soluble impurities and residual DMF. Drying the organic layer is crucial before solvent removal. Concentration yields the crude product, which can be further purified by column chromatography if necessary.
-
The Dual-Reactivity Paradigm
The synthetic power of this compound lies in the distinct reactivity of its two functional sites, which can be addressed in a controlled, stepwise manner.
-
Site 1: The Electrophilic Chloromethyl Group: The -CH₂Cl group is a potent electrophile, highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the facile attachment of the (3-bromopyridin-5-yl)methyl moiety to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This is a foundational strategy for elaborating the molecular structure in drug discovery programs.
-
Site 2: The Bromo-Pyridine Core: The bromine atom at the C3 position of the pyridine ring is an ideal handle for modern metal-catalyzed cross-coupling reactions.[3] Palladium-catalyzed reactions like the Suzuki-Miyaura (coupling with boronic acids/esters) or Buchwald-Hartwig (coupling with amines) reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, respectively.[4] This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at this position.
Caption: The orthogonal reactivity of this compound.
Section 3: Applications in Drug Discovery and Development
The pyridine ring is a privileged scaffold in medicinal chemistry, and functionalized pyridines are integral components of numerous approved drugs.[3][12] this compound serves as a key intermediate for building molecules with therapeutic potential, particularly in areas like cardiovascular disease and oncology.[2][13][14]
Its utility is demonstrated in synthetic campaigns where, for example:
-
A Suzuki coupling reaction is first performed at the bromo position to create a complex bi-aryl core structure.
-
Subsequently, the chloromethyl group is displaced by a primary or secondary amine to introduce a side chain that can modulate solubility or target binding.
This stepwise approach provides chemists with precise control over the final molecular architecture, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.
Section 4: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound (and its hydrochloride salt) is critical to ensure laboratory safety. The compound is classified as corrosive and acutely toxic.[5][15]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | Corrosion; Acute Toxicity | [15] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [5][15] |
| Primary Hazards | Corrosive, Irritant | [5] |
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16]
-
Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
-
Handling: Avoid all direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The hydrochloride salt should be stored locked up in a dry, well-ventilated place.[1][16]
-
First Aid: In case of skin or eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[15][16] If inhaled, move the person to fresh air.[15] If swallowed, rinse mouth but do not induce vomiting, and call a poison center or doctor immediately.[16]
Conclusion
This compound is more than just a chemical reagent; it is a versatile tool that offers a gateway to vast chemical diversity. Its well-defined, orthogonal reactivity allows for the rational design and efficient synthesis of complex molecules. For professionals in drug discovery and development, mastering the application of this building block is a significant step toward the creation of novel and effective therapeutic agents. By understanding its properties, synthetic nuances, and safety requirements, researchers can fully leverage its potential to accelerate innovation.
References
- 3-Bromo-5-(chloromethyl)
- This compound Hydrochloride CAS 5438-51-7. BIOSYNCE.
- This compound. Pipzine Chemicals.
- This compound hydrochloride | C6H6BrCl2N | CID 12515069. PubChem.
- Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1)
- This compound hydrochloride. Amerigo Scientific.
- Pyridine Chemistry: Building Blocks and Applications of 3-Bromo-5-chloropicolinonitrile. Guidechem.
- 3-Bromo-5-chloropyridine 97 73583-39-8. Sigma-Aldrich.
- This compound hydrochloride(39741-46-3) 1 h nmr. ChemicalBook.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.
- This compound dihydrochloride. BLD Pharm.
- Pyridine, 3-bromo-5-(chloromethyl)-. Pipzine Chemicals.
- This compound hydrochloride | 39741-46-3. Sigma-Aldrich.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- What is 3-Bromo-5-chloropyridine and its Applic
- Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed.
- This compound. CRO SPLENDID LAB.
- Medicinal chemistry for 2020. PubMed Central.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
Sources
- 1. biosynce.com [biosynce.com]
- 2. This compound: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. splendidlab.in [splendidlab.in]
- 7. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 8. This compound HYDROCHLORIDE(39741-46-3) 1H NMR [m.chemicalbook.com]
- 9. This compound dihydrochloride|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Spectroscopic Signature of 3-Bromo-5-(chloromethyl)pyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(chloromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloromethyl group and a bromine atom on the pyridine ring, allows for diverse synthetic transformations. Accurate and comprehensive characterization of this compound is paramount for its effective utilization in complex synthetic pathways and for ensuring the purity and identity of resulting molecules. This in-depth technical guide provides a detailed analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is not only on the presentation of the data but also on the underlying principles and the rationale behind the spectral interpretation, offering field-proven insights for researchers.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound forms the basis for interpreting its spectral data. The pyridine ring is an aromatic system, and the substituents (-Br and -CH₂Cl) introduce specific electronic and steric effects that are reflected in its spectroscopic fingerprint.
Caption: Molecular structure of this compound.
The following sections will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. It is important to note that while experimental data for the hydrochloride salt is more readily available, this guide will focus on the spectral characteristics of the free base. Predicted data, based on established spectroscopic principles, will be utilized and clearly indicated where experimental data for the free base is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 1H | H-6 |
| ~8.5 | Doublet | 1H | H-2 |
| ~7.9 | Triplet | 1H | H-4 |
| ~4.6 | Singlet | 2H | -CH₂Cl |
In-depth Analysis:
-
Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom, thus they appear at high chemical shifts (downfield).
-
H-2 and H-6: These protons are adjacent to the nitrogen atom, leading to the most significant deshielding. Their signals are expected to appear as doublets due to coupling with H-4.
-
H-4: This proton is situated between two carbon atoms and will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6.
-
-
Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the aromatic ring. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.
Caption: Workflow for the interpretation of the ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-6 |
| ~150 | C-2 |
| ~140 | C-4 |
| ~135 | C-5 |
| ~122 | C-3 |
| ~45 | -CH₂Cl |
In-depth Analysis:
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The pyridine ring carbons resonate in the aromatic region of the spectrum.
-
C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen, are the most deshielded.
-
C-3: The carbon atom bearing the bromine atom (C-3) is expected to be shielded relative to the other aromatic carbons due to the heavy atom effect of bromine.
-
C-5: The carbon attached to the chloromethyl group (C-5) will also be deshielded.
-
C-4: This carbon will have a chemical shift typical for a pyridine ring carbon at the 4-position.
-
-
Aliphatic Carbon (-CH₂Cl): The carbon of the chloromethyl group will appear in the aliphatic region, deshielded by the chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| 1100-1000 | C-Br stretch | Bromo group |
| 800-700 | C-Cl stretch | Chloromethyl group |
| 850-750 | C-H out-of-plane bend | Aromatic |
In-depth Analysis:
-
Aromatic C-H Stretch: The presence of the pyridine ring is confirmed by the C-H stretching vibrations typically observed just above 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.
-
C-Br and C-Cl Stretches: The presence of the bromine and chlorine atoms is indicated by their respective carbon-halogen stretching vibrations in the fingerprint region of the spectrum. The C-Cl stretch is typically found between 800 and 700 cm⁻¹, while the C-Br stretch is at a lower frequency, usually between 1100 and 1000 cm⁻¹.
-
Aromatic C-H Bending: The substitution pattern on the pyridine ring can often be inferred from the out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electron ionization (EI) would be a suitable technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 205/207/209 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom. |
| 170/172 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 126/128 | [M-Br]⁺ | Loss of a bromine radical. |
| 91 | [C₅H₄N]⁺ | Loss of both Br and Cl. |
| 49 | [CH₂Cl]⁺ | Chloromethyl cation. |
In-depth Analysis:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks at m/z 205, 207, and 209.
-
Fragmentation Pattern: The fragmentation of this compound is expected to be driven by the cleavage of the relatively weak C-Cl and C-Br bonds.
-
Loss of Chlorine ([M-Cl]⁺): Cleavage of the C-Cl bond would result in a fragment ion with an m/z of 170/172, still showing the isotopic pattern for bromine.
-
Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond would lead to a fragment ion at m/z 126/128, showing the isotopic pattern for chlorine.
-
Formation of the Pyridyl Cation: Subsequent loss of the remaining halogen from the initial fragment ions or concerted loss of both halogens can lead to the formation of a pyridyl cation at m/z 91.
-
Chloromethyl Cation: The presence of a peak at m/z 49 would indicate the formation of the chloromethyl cation.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum with nothing on the ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR accessory's pressure arm to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Gently heat the probe to volatilize the sample into the ion source.
-
-
Ionization:
-
Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Conclusion
The spectroscopic data of this compound provides a unique and definitive fingerprint for its structural confirmation. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. Mass spectrometry not only establishes the molecular weight but also offers valuable structural insights through its characteristic fragmentation pattern. This comprehensive guide serves as a valuable resource for researchers, enabling a deeper understanding and confident application of this important synthetic intermediate.
References
- Note: As specific experimental spectra for the free base of this compound are not readily available in public databases, the presented data is a combination of information for the hydrochloride salt and predictions based on established spectroscopic principles. The following references provide general information on the spectroscopic techniques discussed.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 3-Bromo-5-(chloromethyl)pyridine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3-Bromo-5-(chloromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical grounding and practical methodologies for researchers, scientists, and drug development professionals. We will delve into the principles governing the dissolution of this halogenated pyridine derivative and present a detailed protocol for its quantitative solubility determination.
Introduction to this compound and its Physicochemical Profile
This compound is a substituted pyridine ring with the chemical formula C₆H₅BrClN. Its structure, featuring a bromine atom, a chloromethyl group, and a nitrogen-containing aromatic ring, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | PubChem |
| Molecular Weight | 206.47 g/mol | PubChem |
| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |
| Melting Point | Data not readily available | - |
| pKa | Expected to be weakly basic due to the pyridine nitrogen | - |
Understanding these properties is the first step in predicting and experimentally determining the solubility of this compound. The presence of the polar pyridine nitrogen and the halogen atoms suggests that both polar and non-polar interactions will play a significant role in its dissolution.
The Theoretical Framework of Solubility: A Deeper Dive
The solubility of a crystalline organic compound like this compound in a solvent is a complex thermodynamic process. It is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Two key energetic barriers must be overcome for dissolution to occur:
-
Crystal Lattice Energy: This is the energy that holds the molecules of this compound together in its solid, crystalline state.[1][2][3][4][5] Stronger intermolecular forces within the crystal, such as dipole-dipole interactions and van der Waals forces, lead to a higher lattice energy and, consequently, lower solubility.
-
Solvent Cavitation Energy: This is the energy required to create a space or "cavity" within the solvent to accommodate a solute molecule. This is influenced by the solvent's own intermolecular forces.
The dissolution process is favored when the energy released from the solvation energy —the interaction between the solute and solvent molecules—is sufficient to overcome the crystal lattice and solvent cavitation energies.
Caption: Thermodynamic cycle of dissolution.
For this compound, we can anticipate the following interactions based on solvent type:
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the pyridine nitrogen. The polar nature of the C-Br and C-Cl bonds will also contribute to favorable dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess significant dipole moments and can interact favorably with the polar regions of the solute molecule. Some sources suggest that pyridine derivatives have a degree of solubility in polar organic solvents like ethanol and acetone.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility in these solvents is expected to be lower and primarily driven by weaker van der Waals forces.
A Validated Experimental Protocol for Determining the Solubility of this compound
Given the limited availability of quantitative solubility data for this compound, a robust and reliable experimental protocol is essential. The following methodology is based on the well-established "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7]
Materials and Equipment
-
This compound (high purity, >98%)
-
A range of organic solvents (HPLC grade or equivalent) covering different polarity classes (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, heptane)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringe filters (0.22 µm PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound into a series of labeled vials. An "excess" means that a visible amount of undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic visual inspection to ensure undissolved solid is still present.
Step 2: Phase Separation
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove all undissolved solid particles.
Step 3: Quantification of Solute Concentration
The concentration of this compound in the filtered supernatant can be determined using either HPLC-UV or UV-Vis spectroscopy.
Method A: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities.
-
Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of acetonitrile or methanol and water. The detector wavelength should be set to an absorbance maximum for this compound, which can be determined by a UV scan (typically around 254 nm for pyridine derivatives).[8][9][10]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate Solubility: Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
Method B: UV-Vis Spectroscopy
This method is simpler but may be less accurate if impurities that absorb at the same wavelength are present.
-
Determine λmax: Scan a dilute solution of this compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).
-
Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Calculate Solubility: Determine the concentration from the calibration curve and apply the dilution factor to find the solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Heptane | Nonpolar | Experimental Value | Calculated Value |
The results should then be analyzed in the context of the theoretical principles discussed earlier. For instance, higher solubility in polar solvents would be expected due to the polar nature of the pyridine ring and the carbon-halogen bonds.
Safety and Handling Considerations
This compound and its hydrochloride salt are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[11][12][13] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding of the dissolution process with a robust experimental methodology, researchers can generate the critical data needed to optimize synthetic procedures, purification protocols, and formulation strategies. The provided step-by-step protocol, based on the reliable shake-flask method coupled with modern analytical techniques, ensures the generation of accurate and reproducible solubility data.
References
- Ask this paper | Bohrium. (n.d.). a-review-of-methods-for-solubility-determination-in-biopharmaceutical-drug-characterization.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
- PubChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
- Thermo Fisher Scientific. (2010, October 23). This compound hydrochloride - SAFETY DATA SHEET.
- Echemi. (n.d.). Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1) Safety Data Sheets.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- ResearchGate. (n.d.). UV-spectrum of pyridine.
- Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.
- ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives.
- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- ACS Publications. (2020, April 21). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
- PMC - NIH. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
- Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.
Sources
- 1. Lattice energy: Definition, Importance and Factors affecting. [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
stability and storage conditions for 3-Bromo-5-(chloromethyl)pyridine
An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-(chloromethyl)pyridine
Introduction
This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring both a reactive chloromethyl group and a synthetically versatile bromopyridine core, makes it a valuable intermediate for researchers in drug discovery and agrochemical development. The inherent reactivity of its functional groups, however, necessitates a thorough understanding of its stability profile to ensure its integrity from storage through to application.
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the factors influencing the stability of this compound. It outlines potential degradation pathways, provides field-proven storage and handling protocols, and details a methodology for its experimental stability assessment.
Chemical Profile and Intrinsic Reactivity
The stability of this compound is dictated by the chemistry of its two primary functional moieties: the bromopyridine ring and the chloromethyl group.
-
Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. The bromine atom at the 3-position further influences the ring's reactivity. While the pyridine nitrogen is basic and can be protonated or alkylated, the ring itself is generally resistant to electrophilic substitution but susceptible to nucleophilic attack.[1]
-
Chloromethyl Group: This group is structurally analogous to a benzylic halide. The carbon-chlorine bond is polarized, and the carbon atom is electrophilic. The stability of the potential carbocation intermediate, stabilized by the adjacent pyridine ring, makes this group highly susceptible to nucleophilic substitution (SN1 and SN2 reactions).[2] Benzylic halides are known to be reactive and can undergo various transformations, including hydrolysis and oxidation.[3][4][5]
This intrinsic reactivity means the compound is vulnerable to degradation if not stored and handled under appropriate conditions.
Factors Influencing Stability
Several environmental factors can compromise the chemical integrity of this compound. Understanding these is crucial for maintaining its purity and reactivity.
-
Moisture (Hydrolysis): The chloromethyl group is the primary site of hydrolytic instability. In the presence of water or atmospheric moisture, the C-Cl bond can undergo hydrolysis to form the corresponding hydroxymethylpyridine. This reaction can be catalyzed by acidic or basic conditions.[6] Given that pyridine derivatives can absorb atmospheric water, minimizing exposure to moisture is critical.[7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. For this compound, this includes hydrolysis, self-reaction, and potential decomposition. Multiple suppliers and safety data sheets for the hydrochloride salt of this compound recommend refrigerated storage, typically between 2°C and 8°C.[8][9]
-
Light (Photostability): Halogenated aromatic compounds and pyridine derivatives can be sensitive to light.[10] UV or visible light exposure can provide the energy to initiate photochemical reactions, leading to dehalogenation or the formation of radical species that can trigger further degradation. Photostability testing, as outlined by ICH guidelines, is recommended for photosensitive compounds.[11]
-
Incompatible Materials: Due to its reactive chloromethyl group, this compound is incompatible with a range of substances:
-
Strong Nucleophiles: Amines, thiols, and strong bases can readily displace the chloride, leading to new products.
-
Strong Oxidizing Agents: These can oxidize the pyridine ring or the chloromethyl group.[5]
-
Strong Acids: While the compound is often supplied as a hydrochloride salt, strong, non-coordinating acids could potentially promote unwanted side reactions.
-
Potential Degradation Pathways
The primary degradation pathways for this compound stem from the reactivity of the chloromethyl group.
-
Hydrolysis: Reaction with water to form 3-Bromo-5-(hydroxymethyl)pyridine and hydrochloric acid. This is a common degradation route for benzylic halides.
-
Nucleophilic Substitution: Reaction with common laboratory nucleophiles (e.g., ammonia, amines, hydroxide) can lead to the formation of various substituted pyridine derivatives.
-
Self-Alkylation/Polymerization: As a reactive alkylating agent, one molecule of this compound can potentially alkylate the nitrogen atom of another molecule, forming a pyridinium salt. This process could lead to the formation of dimers or oligomeric impurities over time, especially at elevated temperatures.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and usability of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and best practices for handling reactive pyridine derivatives.[7][12][13][14][15][16]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2°C to 8°C [8][9] | To minimize the rate of thermal degradation and potential self-reaction. Refrigeration is key. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |
| Container | Tightly Sealed, Opaque | To prevent moisture ingress and protect from light, which can initiate photodegradation.[9][12][13] |
| Location | Cool, Dry, Well-Ventilated Area [7][12][13][14][15][16] | Ensures a stable external environment and prevents accumulation of potentially harmful vapors. |
| Security | Store Locked Up [9][12][13] | Due to its hazardous nature (corrosive, harmful if swallowed), access should be controlled. |
| Compatibility | Segregate from Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and nucleophiles to prevent reactions.[17] |
Experimental Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is a self-validating system to understand the stability profile of a compound. It intentionally exposes the material to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.
Step-by-Step Methodology
-
Reference Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero (T0) and control sample.
-
Stress Condition Exposure: Aliquot the stock solution into separate, appropriate vials for each stress condition.
-
Acidic Hydrolysis: Add 1N HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 1N NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Add deionized water and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Photostability: Expose a solution and the solid compound to a controlled light source as per ICH Q1B guidelines, alongside a dark control sample.[11]
-
-
Time Point Sampling: Withdraw samples from each stress condition at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analytical Method (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detector set to an appropriate wavelength (e.g., 260-270 nm).
-
Analysis: Inject the T0, control, and stressed samples.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the T0 sample.
-
Calculate the percentage degradation of the parent peak.
-
Assess peak purity to ensure the parent peak is resolved from all degradation products. This confirms the method is "stability-indicating."
-
If available, use LC-MS to identify the mass of major degradation products to confirm the proposed degradation pathways.
-
Caption: Workflow for stability assessment of this compound.
Conclusion
This compound is a reactive yet highly valuable synthetic intermediate. Its stability is primarily challenged by its susceptibility to moisture, elevated temperatures, light, and reaction with nucleophiles. The chloromethyl group is the most probable site of degradation, primarily via hydrolysis. By implementing stringent storage conditions—specifically refrigeration under an inert, dry atmosphere and protection from light—and by exercising caution in handling, researchers can effectively preserve the chemical integrity of this compound. A systematic approach to stability testing, as outlined, provides a robust framework for validating storage protocols and ensuring the reliability of experimental outcomes.
References
-
Chemsrc. This compound HYDROCHLORIDE. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
SEKU Repository. Abstract - Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups. [Link]
-
ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
Washington State University. Pyridine - Standard Operating Procedure. [Link]
-
National Center for Biotechnology Information. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
SlideShare. Synthesis, reactivity, aromatic character and importance of Pyridine. [Link]
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Flinn Scientific. Safety Data Sheet (SDS) Pyridine. [Link]
- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]
- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Royal Society of Chemistry. Catalysed hydrolysis of O-alkyl O-p-nitrophenyl chloromethylphosphonates in the cationic surfactantpoly(ethylenimine)–water system. [Link]
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]
-
Universiti Kebangsaan Malaysia. HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. [Link]
Sources
- 1. Synthesis, reactivity, aromatic character and importance of Pyridine | PPTX [slideshare.net]
- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. repository.seku.ac.ke [repository.seku.ac.ke]
- 4. researchgate.net [researchgate.net]
- 5. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysed hydrolysis of O-alkyl O-p-nitrophenyl chloromethylphosphonates in the cationic surfactantpoly(ethylenimine)–water system - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. CAS#:39741-46-3 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 9. 3-broMo-5-chloro-2-(chloroMethyl)pyridine | 1227588-54-6 [amp.chemicalbook.com]
- 10. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. archpdfs.lps.org [archpdfs.lps.org]
hazards and safety precautions for 3-Bromo-5-(chloromethyl)pyridine
An In-Depth Technical Guide to the Hazards and Safety Precautions for 3-Bromo-5-(chloromethyl)pyridine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No: 39741-46-3). As a halogenated pyridine derivative, this compound is a valuable building block in organic synthesis but demands rigorous adherence to safety protocols due to its significant health hazards.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules.[1] Its reactivity, attributed to the brominated pyridine ring and the chloromethyl group, also underpins its hazardous nature.
GHS Classification and Core Dangers
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary dangers associated with this compound. It is classified as acutely toxic and corrosive.[3][4][5]
-
Acute Toxicity 4 (Oral): Harmful if swallowed.[3][4][6] This classification implies that ingestion of relatively small quantities can cause significant toxic effects.
-
Skin Corrosion 1C: Causes severe skin burns and eye damage.[3][4][5] This is a critical hazard, indicating that the material can cause irreversible damage upon contact with skin and eyes.
The hazard statements (H-statements) associated with this compound are:
-
H318: Causes serious eye damage.[5]
These classifications necessitate the use of stringent controls to prevent any direct contact or ingestion.
Physical and Chemical Properties
Understanding the physical properties of a chemical is fundamental to assessing its risk. For instance, a solid with a low melting point could become a liquid at ambient laboratory temperatures, altering spill and exposure risks.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN (for the free base) | [6] |
| Molecular Weight | 206.47 g/mol (for the free base) | [6] |
| Appearance | Solid / Powder | [8] |
| Storage Temperature | Inert atmosphere, Room Temperature | [8][9] |
Note: The compound is often supplied as a hydrochloride salt (C₆H₆BrCl₂N, CAS: 39741-46-3), which can affect its physical properties like solubility and melting point.[3][7][8]
Risk Assessment and Exposure Control
A thorough risk assessment must precede any experimental work. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[7]
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. Reliance on personal protective equipment (PPE) alone is insufficient.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][10] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[6][7]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[11][12]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) and tested regularly.[13][14]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE provides the final barrier between the user and the chemical. The selection of appropriate PPE is crucial and must be based on the specific hazards of this compound.[15][16]
| PPE Category | Specification | Rationale and Source |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles for splash hazards. | Protects against dust particles and splashes that can cause severe, irreversible eye damage.[7][10][17] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and replaced regularly. | Protects against skin contact, which can cause severe chemical burns.[7][18][19] Always check manufacturer compatibility charts. |
| Body Protection | A fully-buttoned, flame-resistant lab coat. An impervious apron may be required for larger quantities. | Prevents contact with clothing and skin.[17][20] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. For spill cleanup or if engineering controls fail, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) may be necessary. | Protects against inhalation of dust, which can cause respiratory irritation.[17][19] Respirator use requires formal training and fit-testing.[10] |
Safe Handling, Storage, and Disposal Protocols
Prudent Handling Practices
Adherence to meticulous handling techniques is paramount to preventing exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[7][11] Use techniques like gentle scooping rather than pouring.
-
Grounding: When transferring larger quantities, take precautionary measures against static discharge.[21]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][7] Do not eat, drink, or smoke in the laboratory.[4][7]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Container: Store in a tightly closed, properly labeled container.[5][7][21]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5][11] Storing under an inert atmosphere is also recommended.[8][9]
-
Security: Store in a locked-up location to restrict access to authorized personnel only.[4][5][7]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Disposal: Dispose of contents and the container through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][19] Do not dispose of down the drain.[17][20]
Standard Operating Procedure: Weighing and Solution Preparation
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
-
Pre-Operation Checklist:
-
Verify that the chemical fume hood has a current certification sticker.
-
Ensure the fume hood sash is at the appropriate working height.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare all necessary glassware, reagents, and a designated waste container inside the fume hood.
-
-
Donning PPE:
-
Put on a lab coat.
-
Don chemical splash goggles.
-
Don the appropriate chemically resistant gloves.
-
-
Weighing the Compound:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Minimize any dust generation.
-
Record the exact weight.
-
-
Preparing the Solution:
-
Place a stir bar in the reaction flask containing the calculated volume of solvent.
-
Gently add the weighed solid into the flask.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a quantitative transfer.
-
Seal the flask and begin stirring.
-
-
Post-Procedure Cleanup:
-
Wipe down the spatula and work area inside the fume hood with a solvent-dampened cloth. Dispose of the cloth in the designated solid waste container.
-
Properly dispose of the used weigh boat and any contaminated gloves.
-
Wash all glassware thoroughly.
-
Remove PPE and wash hands thoroughly.
-
Emergency Response
Immediate and correct action during an emergency can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][14] Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes, preferably under a safety shower.[7][13] Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[4][7] Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[7][19]
Accidental Spill Response Workflow
The following diagram outlines the logical flow for responding to a spill.
Caption: Emergency response workflow for an accidental chemical spill.
References
-
This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem, National Center for Biotechnology Information. [Link]
-
3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1 - LookChem. [Link]
-
Pyridine Standard Operating Procedure - University of Washington. [Link]
-
3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem, National Center for Biotechnology Information. [Link]
-
This compound HYDROCHLORIDE | Chemsrc - Chemsrc. [Link]
-
This compound hydrochloride, 95%, Thermo Scientific - Fisher Scientific. [Link]
-
Personal Protective Equipment (PPE) - CHEMM, U.S. Department of Health & Human Services. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3 - Capot Chemical. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
-
What to do in a chemical emergency - GOV.UK. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth College. [Link]
-
Emergency Procedures for Incidents Involving Chemicals - University of Kentucky Research Safety. [Link]
-
Pyridine, 3-bromo-5-(chloromethyl)- - Pipzine Chemicals. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor - MDPI. [Link]
-
3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Pyridine, 3-bromo-5-(chloromethyl)- | Properties, Safety, Uses, Synthesis & Supplier China [pipzine-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound hydrochloride | 39741-46-3 [sigmaaldrich.com]
- 9. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. echemi.com [echemi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. capotchem.com [capotchem.com]
- 20. angenechemical.com [angenechemical.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-5-(chloromethyl)pyridine
Introduction: Navigating the Chemoselectivity Challenge
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]
This guide focuses on a particularly insightful substrate: 3-Bromo-5-(chloromethyl)pyridine. This molecule presents a compelling challenge in chemoselectivity. It possesses two distinct carbon-halogen bonds ripe for oxidative addition to a palladium(0) catalyst: an sp²-hybridized C-Br bond on the pyridine ring and an sp³-hybridized C-Cl bond on the benzylic-like chloromethyl group. The relative reactivity of organic halides in Suzuki couplings generally follows the order: I > Br > OTf >> Cl.[4][5] This trend suggests a predisposition for the C-Br bond to react preferentially. However, the reactivity of benzylic halides adds a layer of complexity that necessitates precise control over reaction conditions to achieve the desired selective coupling at the pyridine core while preserving the chloromethyl handle for subsequent transformations.[6][7]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate the selective Suzuki coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern chemoselectivity, and provide a detailed, field-proven protocol for achieving high yields of the desired 3-aryl-5-(chloromethyl)pyridine products.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) intermediate (R-Pd-X). This is often the rate-determining step and is heavily influenced by the nature of the halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst.[1][2] For this compound, the key is to favor oxidative addition at the C-Br bond over the C-Cl bond.
-
Transmetalation: In the presence of a base, the organoboron reagent (R'-BY₂) forms a boronate complex, which then transfers its organic group (R') to the palladium center, displacing the halide and forming a new R-Pd-R' intermediate. The base is crucial for activating the organoboron compound.[9]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the desired product (R-R') and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][4]
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Chemoselectivity
Achieving selective Suzuki coupling at the C-Br bond of this compound hinges on a nuanced understanding and control of several experimental parameters.
-
Catalyst and Ligand Selection: This is arguably the most critical factor.
-
Palladium Precursor: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates like halopyridines, Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with specialized ligands.[10][11]
-
Ligands: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or other biaryl phosphines, are often required for coupling of bromopyridines.[10][11] These ligands promote the oxidative addition step and stabilize the palladium complex. N-heterocyclic carbene (NHC) ligands have also emerged as highly active alternatives.[10][12] The ligand's properties can significantly influence the relative rates of oxidative addition at the C-Br versus the C-Cl bond.[13][14][15]
-
-
Base: The base plays a multifaceted role. It activates the boronic acid for transmetalation and can influence the overall reaction rate and selectivity.[4]
-
Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).
-
The strength and nature of the base can impact catalyst stability and the potential for side reactions. For pyridine-containing substrates, a moderately strong base like K₃PO₄ is often a good starting point.[3][10]
-
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.
-
Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.[11] However, excessive temperatures can lead to catalyst decomposition or promote undesired side reactions, such as coupling at the C-Cl bond. Careful temperature control is essential for maximizing chemoselectivity.
Experimental Protocol: Selective Suzuki Coupling of this compound
This protocol provides a robust starting point for the selective coupling of an arylboronic acid with this compound. Optimization may be required for different boronic acid coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥98% | Commercially Available | Check for purity; boronic acids can dehydrate to form anhydrides. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Air-stable palladium precursor. |
| SPhos | ≥98% | Commercially Available | Air-sensitive ligand; handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |
| Water | Deionized, Degassed | In-house | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl(aq) | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Schlenk flask or Microwave vial | --- | --- | Oven-dried before use. |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| Inert Atmosphere System | Nitrogen or Argon | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh out Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add the catalyst and ligand to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough degassing.
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[3]
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-aryl-5-(chloromethyl)pyridine product.
-
Diagram: Experimental Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
nucleophilic substitution of 3-Bromo-5-(chloromethyl)pyridine with amines
Selective Nucleophilic Substitution of 3-Bromo-5-(chloromethyl)pyridine with Amines
Introduction: Navigating the Bifunctional Landscape of a Key Pyridine Intermediate
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure presents two distinct electrophilic centers amenable to nucleophilic substitution: a bromo-substituted carbon on the pyridine ring and a benzylic-type chloride in the chloromethyl group. This duality offers a powerful strategic advantage, allowing for the sequential or selective introduction of different functionalities. However, it also presents a significant chemical challenge: controlling the regioselectivity of nucleophilic attack. This guide provides a comprehensive analysis of the competing reaction pathways and delivers field-proven protocols for achieving high chemoselectivity in the amination of this compound, enabling the targeted synthesis of either 3-bromo-5-(aminomethyl)pyridine or 3-amino-5-(chloromethyl)pyridine derivatives.
Pillar 1: The Principle of Chemoselectivity - A Tale of Two Mechanisms
The selective functionalization of this compound hinges on the exploitation of two different nucleophilic substitution mechanisms: the SN2 reaction at the chloromethyl group and the Nucleophilic Aromatic Substitution (SNAr) or, more practically, the Palladium-catalyzed Buchwald-Hartwig amination at the C3-bromo position.
-
The SN2 Pathway: The chloromethyl group is a primary benzylic-type halide. This site is highly susceptible to a direct, single-step displacement by a nucleophile, known as the SN2 mechanism.[1] This reaction is generally favored under milder conditions (room temperature to moderate heat) and is kinetically controlled. The rate is sensitive to the nucleophilicity of the amine and steric hindrance at the electrophilic carbon.[2]
-
The C-Br Functionalization Pathway: The C3-bromo position on the pyridine ring is significantly less reactive towards classical SNAr reactions compared to positions activated by the pyridine nitrogen (C2, C4, C6). Direct SNAr at the C3 position typically requires harsh conditions (high temperatures) and strongly activated substrates, which can lead to side reactions.[3] A far more versatile and selective method for forming this C-N bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a distinct mechanistic pathway that preferentially activates the C-Br bond, leaving the chloromethyl group untouched under carefully controlled conditions.[4][5]
The choice of reaction conditions—specifically, the presence or absence of a palladium catalyst—is the primary lever for directing the selectivity of the amination reaction.
Visualization of Selective Pathways
The following diagram illustrates the two distinct and selective pathways for the amination of this compound.
Caption: Chemoselective amination pathways for this compound.
PART 1: Protocol for Selective SN2 Amination at the Chloromethyl Group
This protocol is designed to favor the kinetically controlled SN2 substitution at the chloromethyl position, yielding 3-bromo-5-(aminomethyl)pyridine derivatives. The absence of a palladium catalyst and the use of moderate temperatures are critical to prevent competing reactions at the C-Br bond.
Methodology & Causality
The procedure relies on a standard SN2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to neutralize the HCl salt of the starting material (if applicable) and to scavenge the proton from the amine nucleophile as it reacts, preventing the formation of non-nucleophilic ammonium salts.[1] Polar aprotic solvents like DMF or Acetonitrile are chosen to solvate the cations while leaving the amine nucleophile relatively free and highly reactive.[2] The temperature is kept low to provide enough energy to overcome the activation barrier for the SN2 reaction but not high enough to initiate the much slower, uncatalyzed SNAr reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
This compound hydrochloride (1.0 eq.)
-
Primary or secondary amine (1.2 - 1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride and potassium carbonate.
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Add the amine nucleophile to the stirred suspension at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (20-25 °C) or gently heat to 40-60 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and pour the mixture into deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-5-(aminomethyl)pyridine derivative.
-
Data Presentation: SN2 Amination
| Entry | Amine Nucleophile | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | 25 | 12 | 85-95 |
| 2 | Piperidine | 25 | 10 | 90-98 |
| 3 | Aniline | 60 | 24 | 65-75 |
| 4 | n-Butylamine | 40 | 16 | 80-90 |
Note: Yields are estimates based on analogous reactions and may vary based on specific substrate and reaction scale.
PART 2: Protocol for Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol employs a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to selectively form a C-N bond at the C3-bromo position, leaving the chloromethyl group intact.[6] The choice of catalyst, ligand, and base is paramount for achieving high selectivity and yield.
Methodology & Causality
The Buchwald-Hartwig reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] The first and selectivity-determining step is the oxidative addition of the palladium catalyst into the C-Br bond. This process is significantly more facile for aryl bromides than for alkyl chlorides under these conditions. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for the deprotonation of the amine in the catalytic cycle.[6] Bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) stabilize the palladium catalyst and promote the reductive elimination step that forms the final product.[5] Anhydrous, non-polar aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 - 1.2 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed Toluene
-
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add this compound.
-
Add the anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Finally, add the amine nucleophile via syringe.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-(chloromethyl)pyridine derivative.
-
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine Nucleophile | Catalyst/Ligand | Base | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | 70-85 |
| 3 | N-Methylaniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 110 | 75-85 |
| 4 | Indole | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 110 | 65-75 |
Note: Yields are estimates based on analogous reactions and may vary. Optimization of catalyst, ligand, and base may be required for specific substrates.
Experimental Workflow Visualization
Caption: Comparative experimental workflows for selective amination.
Trustworthiness & Self-Validation
The protocols described are designed as self-validating systems. The key to ensuring success and confirming the desired selectivity lies in rigorous analytical monitoring.
-
Reaction Monitoring: Regular analysis of the reaction mixture by LC-MS is critical. This will not only track the consumption of the starting material but also allow for the identification of the desired product versus any potential regioisomeric byproduct. The distinct mass difference between the two possible products allows for unambiguous identification.
-
Product Characterization: The final, purified product must be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR spectrum, the chemical shift of the methylene protons (-CH₂-) will be diagnostic. In the SN2 product, these protons will be adjacent to the newly formed amino group, resulting in a different chemical shift and coupling pattern compared to the Buchwald-Hartwig product, where they remain adjacent to the chlorine atom.
By following these analytical steps, researchers can confirm the regiochemical outcome of their reaction with high confidence, ensuring the integrity of their synthetic route.
References
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
-
Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042. [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C, 7(3), 54. [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved from [Link]
-
Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Pyridine Derivatives Using the Bifunctional Building Block 3-Bromo-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Value of 3,5-Disubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[1] Specifically, the 3,5-disubstituted pyridine motif is a key pharmacophore in a variety of therapeutic agents, including compounds with potent activity against drug-resistant Mycobacterium tuberculosis.[2][3][4]
The efficient construction of diverse libraries of these compounds requires versatile and strategically designed starting materials. 3-Bromo-5-(chloromethyl)pyridine is an exemplary bifunctional building block, offering two distinct and orthogonally reactive sites. This guide provides a detailed exploration of its synthetic utility, outlining robust protocols for selective functionalization at both the C5-chloromethyl and the C3-bromo positions.
The inherent reactivity difference between the benzylic-like chloride and the aryl bromide allows for a high degree of synthetic control:
-
The C5-(chloromethyl) group: Highly susceptible to SN2 displacement by a wide range of nucleophiles (N, O, S-based).
-
The C3-bromo group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This dual-handle approach empowers chemists to build molecular complexity in a deliberate, stepwise manner, making this compound an invaluable tool for generating novel chemical entities for drug discovery programs.
Part 1: Nucleophilic Substitution at the Chloromethyl Position
The chloromethyl group at the C5 position behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution via an SN2 mechanism.[5] This reaction provides a straightforward method for introducing a variety of side chains. The commercially available starting material is often the hydrochloride salt, which necessitates the use of a base to neutralize the HCl and deprotonate the incoming nucleophile.[5]
Caption: General experimental workflow for SN2 reactions.
Protocol 1: Synthesis of 3-Bromo-5-(aminomethyl)pyridine Derivatives
This protocol details the reaction with primary or secondary amines to forge a new C-N bond.
-
Reaction Principle: The amine acts as a nucleophile, displacing the chloride. A non-nucleophilic base is required to neutralize the generated HCl without competing with the primary nucleophile.
-
Materials:
-
This compound hydrochloride
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add the amine (1.1 equiv.) and the base (K₂CO₃, 2.5 equiv.).
-
Add the anhydrous solvent (DMF or MeCN, approx. 0.1 M concentration relative to the pyridine).
-
Stir the suspension for 10 minutes at room temperature under an inert atmosphere (N₂ or Ar).
-
Add this compound hydrochloride (1.0 equiv.) portion-wise.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
-
-
Expertise & Causality:
-
Solvent Choice: Polar aprotic solvents like DMF or MeCN are ideal as they solubilize the reagents and facilitate the SN2 mechanism without interfering.
-
Base Selection: K₂CO₃ is a mild, inexpensive base sufficient for this transformation. Et₃N is an alternative that also acts as an HCl scavenger.[5] Using excess base ensures complete neutralization and drives the reaction to completion.
-
Protocol 2: Synthesis of 3-Bromo-5-(alkoxymethyl/phenoxymethyl)pyridine Derivatives
This protocol describes the formation of ether linkages using alcohol or phenol nucleophiles.
-
Reaction Principle: Alcohols and phenols are weaker nucleophiles than amines and must first be deprotonated with a strong base to form the more potent alkoxide or phenoxide nucleophile.
-
Materials:
-
This compound hydrochloride
-
Alcohol or Phenol (1.2 equiv.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Diethyl ether (Et₂O)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: NaH reacts violently with water. Perform under a strict inert atmosphere.
-
To a flame-dried, three-neck flask under N₂, add the alcohol or phenol (1.2 equiv.) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.3 equiv.) portion-wise. Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.[5]
-
Re-cool the mixture to 0 °C and add a solution of this compound hydrochloride (1.0 equiv.) in a minimum amount of anhydrous DMF.
-
Stir the reaction, allowing it to warm to room temperature overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
-
Trustworthiness: The pre-formation of the nucleophile is critical. Adding the electrophile only after the deprotonation is complete prevents side reactions, such as the base reacting with the electrophile.
| Nucleophile Type | Reagent Example | Base | Typical Solvent | Temperature (°C) |
| Nitrogen | Morpholine | K₂CO₃ | DMF | 25 - 60 |
| Oxygen | Phenol | NaH | THF | 0 to 25 |
| Sulfur | Thiophenol | K₂CO₃ | MeCN | 25 |
Part 2: Palladium-Catalyzed Cross-Coupling at the Bromo Position
The C3-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized synthetic chemistry.[6] These methods allow for the precise and efficient formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[6][7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Protocol 3: Synthesis of 3-Aryl-5-(chloromethyl)pyridine Derivatives
-
Materials:
-
This compound (or a derivative from Part 1)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst [Pd(PPh₃)₄] (3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar) three times. This process is crucial to remove oxygen, which can deactivate the catalyst.[8]
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.[9]
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
-
-
Authoritative Grounding: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The use of a phosphine ligand like PPh₃ stabilizes the palladium intermediates.
-
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-98 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | ~70-85 |
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to valuable arylalkyne structures.[10]
-
Protocol 4: Synthesis of 3-Alkynyl-5-(chloromethyl)pyridine Derivatives
-
Reaction Principle: This reaction typically requires a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt to facilitate the coupling with the alkyne.[10][11]
-
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous THF (optional co-solvent)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF (if used) followed by the amine base (Et₃N).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-24 hours. Monitor by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the organic solution with water, then brine.
-
Dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
-
-
Expertise & Causality: The amine serves as both the base (to deprotonate the alkyne) and the solvent. The reaction must be run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[10]
-
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
This reaction is a powerful tool for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[12][13][14]
Caption: Key steps in Buchwald-Hartwig amination.
-
Protocol 5: Synthesis of 3-Amino-5-(chloromethyl)pyridine Derivatives
-
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous, Degassed Toluene or Dioxane
-
-
Procedure:
-
Work in a glovebox or use rigorous Schlenk techniques.
-
To a flame-dried Schlenk tube, add NaOt-Bu (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., BINAP, 2 mol%).
-
Add the this compound (1.0 equiv.).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).
-
Heat the sealed reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Trustworthiness: The success of this reaction is highly dependent on the exclusion of air and moisture.[15] NaOt-Bu is a strong, non-nucleophilic base required for the deprotonation step in the catalytic cycle.[12][15] The choice of phosphine ligand is critical and often needs to be optimized for specific substrates.[13][14]
-
Part 3: Sequential Functionalization Strategy
The true power of this compound lies in the ability to perform these reactions sequentially, enabling the synthesis of highly complex and diverse 3,5-disubstituted pyridines. The choice of the first reaction depends on the stability of the introduced functional group to the conditions of the second reaction.
Caption: Orthogonal pathways to 3,5-disubstituted pyridines.
-
Path A -> B (Substitution First): This is often the preferred route. An N, O, or S-nucleophile is installed at the chloromethyl position. The resulting 3-bromopyridine derivative is then subjected to Suzuki, Sonogashira, or Buchwald-Hartwig conditions. This sequence is generally robust.
-
Path C -> D (Coupling First): A cross-coupling reaction is performed first. The resulting 3-substituted-5-(chloromethyl)pyridine is then reacted with a nucleophile. Caution must be exercised here, as the conditions of the cross-coupling (e.g., strong base, high temperature) might not be compatible with all desired coupling partners if they contain sensitive functional groups that could react with the chloromethyl handle.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex pyridine derivatives. Its two chemically distinct reactive centers provide chemists with a platform for controlled, sequential functionalization. By leveraging robust and well-understood reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling, researchers in drug discovery and materials science can rapidly generate libraries of novel 3,5-disubstituted pyridines, accelerating the development of new lead compounds and functional materials.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- Organic Syntheses. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- BenchChem. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
- Wikipedia. (n.d.).
- Pipzine Chemicals. (n.d.). This compound. Pipzine Chemicals.
- MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
- Sangu, K. G., et al. (2024).
- Sangu, K. G., et al. (2024).
- ResearchGate. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates | Request PDF.
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Singh, U. P., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem.
- UC Santa Barbara. (n.d.).
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Pipzine Chemicals. (n.d.). Pyridine, 3-bromo-5-(chloromethyl). Pipzine Chemicals.
- BenchChem. (2025). Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Versatile Virtuoso: 3-Bromo-5-(chloromethyl)pyridine as a Pivotal Building Block in Medicinal Chemistry
Introduction: Unveiling a Key Synthetic Intermediate
In the intricate tapestry of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-5-(chloromethyl)pyridine has emerged as a particularly valuable and versatile scaffold. Its unique trifunctional nature, featuring a pyridine ring, a reactive benzylic chloride, and a synthetically adaptable bromine atom, provides medicinal chemists with a powerful tool for molecular elaboration. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the multifaceted applications of this compound and providing robust protocols for its utilization in the synthesis of biologically active molecules. We will delve into the causality behind experimental choices, ensuring that the provided methodologies are not just a series of steps, but a self-validating system for reproducible success.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical characteristics of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 45-49 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Safety and Handling: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Store the compound in a cool, dry place away from moisture and incompatible materials.
Core Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the differential reactivity of its two electrophilic sites and the potential for further modification of the pyridine ring. This allows for a stepwise and controlled introduction of molecular diversity, a key strategy in lead optimization.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems.[1] Their modulation has been a key strategy in the development of therapies for neurological disorders and as smoking cessation aids.[2][3] this compound serves as a critical starting material for the synthesis of various nAChR ligands.[2]
The primary reaction at the chloromethyl group is a nucleophilic substitution, allowing for the introduction of a wide range of amine-containing pharmacophores. The bromine atom can then be utilized in subsequent cross-coupling reactions to further elaborate the molecular structure.
Sources
Application Notes and Protocols for the Selective S-Alkylation of Thiols with 3-Bromo-5-(chloromethyl)pyridine
Abstract
This document provides a comprehensive guide for the selective S-alkylation of thiols using 3-Bromo-5-(chloromethyl)pyridine. This protocol is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and critical troubleshooting insights. The inherent chemoselectivity of the substrate, favoring substitution at the chloromethyl position over the bromo-substituted pyridine ring, is a key focus. This guide aims to equip researchers with the necessary knowledge to successfully synthesize 3-((R-thio)methyl)-5-bromopyridine derivatives, which are valuable intermediates in medicinal chemistry.
Introduction: The Significance of S-Alkylated Pyridines
Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their unique physicochemical properties and ability to engage in various biological interactions. The introduction of a thioether linkage to a pyridine ring, specifically at the 5-position, offers a versatile handle for further chemical modification and can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, is a particularly useful building block as it possesses two distinct electrophilic sites: a reactive benzylic-type chloride and a less reactive aryl bromide. This differential reactivity allows for selective functionalization, making it a valuable tool in the synthesis of complex molecules. This application note will focus on the selective S-alkylation at the chloromethyl group, a reaction that proceeds via a classic SN2 mechanism.
Mechanistic Insights: A Tale of Two Halides
The alkylation of a thiol with this compound is a nucleophilic substitution reaction. Thiols are generally weak acids and can be deprotonated by a suitable base to form a thiolate anion (RS⁻)[1][2]. This thiolate is a potent nucleophile that readily attacks an electrophilic carbon center.
Key Mechanistic Steps:
-
Deprotonation of the Thiol: A base abstracts the acidic proton from the thiol (R-SH) to generate a highly nucleophilic thiolate anion (R-S⁻). Thiols are significantly more acidic than their alcohol counterparts, allowing for the use of a wide range of bases.[2][3]
-
Nucleophilic Attack (SN2): The thiolate anion then attacks the electrophilic carbon of the chloromethyl group. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride leaving group.[2][4]
Chemoselectivity:
A critical aspect of this reaction is the selective alkylation at the chloromethyl position in the presence of the bromo substituent on the pyridine ring. This selectivity is governed by the inherent differences in the reactivity of the two C-X bonds:
-
C(sp³)-Cl Bond (Chloromethyl group): This is an alkyl halide, and more specifically, a benzylic-like halide due to its proximity to the aromatic pyridine ring. Such halides are highly susceptible to SN2 displacement because the transition state is stabilized by the adjacent π-system.
-
C(sp²)-Br Bond (Bromopyridine): This is an aryl halide. The carbon atom is sp² hybridized, and the C-Br bond is stronger and less polarized than a typical alkyl halide bond. Nucleophilic substitution at an unactivated aryl halide via an SN2 mechanism is energetically unfavorable. While nucleophilic aromatic substitution (SNAr) is possible for aryl halides, it typically requires harsh conditions and strong electron-withdrawing groups ortho or para to the leaving group, which are absent in this substrate.
Therefore, under the relatively mild conditions used for S-alkylation, the reaction proceeds with high chemoselectivity at the more reactive chloromethyl position.
Experimental Protocol: Synthesis of 3-((Aryl/Alkyl-thio)methyl)-5-bromopyridine
This protocol provides a general procedure for the S-alkylation of a thiol with this compound hydrochloride. The hydrochloride salt is often the commercially available form and requires neutralization or the use of an additional equivalent of base.
Materials and Reagents
| Reagent | CAS Number | Notes |
| This compound hydrochloride | 12515069-08-3 | Can be hygroscopic. Store in a desiccator.[5] |
| Thiol (Aryl or Alkyl) | Varies | Ensure purity of the starting thiol. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | Caution: Highly flammable and reacts violently with water. Handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | A milder base alternative to NaH. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Use a dry, high-purity grade. |
| Acetonitrile (ACN), anhydrous | 75-05-8 | An alternative polar aprotic solvent. |
| Dichloromethane (DCM) | 75-09-2 | For workup and extraction. |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | For workup. |
| Brine (Saturated aqueous NaCl solution) | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 or 7757-82-6 | For drying the organic phase. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Step-by-Step Procedure
The following workflow diagram illustrates the general experimental procedure.
Caption: General experimental workflow for the S-alkylation of thiols.
Detailed Steps:
-
Preparation of the Thiolate:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.0 eq.).
-
Dissolve the thiol in anhydrous DMF or ACN (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
If using NaH: Carefully add sodium hydride (1.1 eq. of 60% dispersion) portion-wise. Be mindful of hydrogen gas evolution.
-
If using K₂CO₃: Add anhydrous potassium carbonate (2.2 eq., as the starting material is a hydrochloride salt).
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.
-
-
Alkylation Reaction:
-
In a separate flask, dissolve this compound hydrochloride (1.05 eq.) in a minimal amount of anhydrous DMF or ACN.
-
Slowly add the solution of the alkylating agent to the stirred thiolate solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (a typical eluent system would be a mixture of hexanes and ethyl acetate). The reaction is generally complete within 2-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude material.
-
Characterization
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and their solutions.
Caption: Troubleshooting guide for common issues in S-alkylation.
In-depth Explanations:
-
Low or No Product Formation:
-
Causality: The most common reason for reaction failure is incomplete deprotonation of the thiol. This can be due to wet solvent, which will quench the base (especially NaH), or an insufficient amount of base. The purity of the this compound hydrochloride should also be verified.
-
Field Insight: Always use freshly opened or properly stored anhydrous solvents. When using NaH, observe for the initial effervescence of hydrogen gas as an indicator of its reactivity. If the reaction is sluggish, a small sample can be quenched and analyzed by LC-MS to check for the presence of starting materials and product.
-
-
Formation of Disulfide Byproduct (R-S-S-R):
-
Causality: Thiolates are susceptible to oxidation to disulfides, especially in the presence of atmospheric oxygen.[4][6]
-
Field Insight: Maintaining a strict inert atmosphere throughout the reaction, from the deprotonation step to the quench, is crucial to minimize this side reaction. Degassing the solvent prior to use can also be beneficial.
-
-
Difficulty in Purification:
-
Causality: If the polarity of the product is very similar to that of the starting thiol or any byproducts, separation by column chromatography can be challenging.
-
Field Insight: Careful selection of the eluent system for chromatography is key. Running a gradient elution can often improve separation. If the product is a solid, recrystallization may be a viable alternative or a supplementary purification step.
-
Safety Precautions
-
This compound hydrochloride: Causes severe skin burns and eye damage. Harmful if swallowed.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride: Extremely reactive with water, releasing flammable hydrogen gas. Handle only in a fume hood under an inert atmosphere.
-
Thiols: Many thiols have strong, unpleasant odors. Work in a well-ventilated fume hood.
-
Solvents: DMF and DCM are hazardous. Consult the safety data sheets (SDS) for each reagent before use.
Conclusion
The selective S-alkylation of thiols with this compound is a robust and reliable method for the synthesis of valuable 3,5-substituted pyridine derivatives. By understanding the underlying mechanism, particularly the chemoselectivity driven by the differential reactivity of the two halide positions, and by adhering to the detailed protocol and troubleshooting guide provided, researchers can confidently and efficiently synthesize these important chemical building blocks.
References
-
Master Organic Chemistry. Thiols And Thioethers. (2015-07-05). [Link][2]
-
Chemistry LibreTexts. Thiols and Sulfides. (2023-01-22). [Link][4]
-
Chemistry LibreTexts. 3.2.6: Thiols and Sulfides. (2022-10-04). [Link][6]
Sources
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(chloromethyl)pyridine
Introduction: Navigating Chemoselectivity with a Bifunctional Building Block
In the landscape of modern drug discovery and materials science, pyridine scaffolds are indispensable building blocks. The strategic functionalization of these heterocycles allows for the precise tuning of molecular properties. 3-Bromo-5-(chloromethyl)pyridine stands out as a particularly valuable, yet challenging, bifunctional starting material. It presents two distinct electrophilic sites for cross-coupling reactions: a moderately reactive C(sp²)-Br bond on the aromatic ring and a highly reactive C(sp³)-Cl bond at the benzylic-like position.
The primary synthetic challenge lies in achieving chemoselective functionalization at the C-3 position (the C-Br bond) while preserving the integrity of the valuable chloromethyl handle. The chloromethyl group is a versatile precursor for introducing a wide array of other functionalities, making its preservation paramount for subsequent synthetic transformations. This guide provides a comprehensive overview of palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi reactions—optimized for the selective arylation, alkynylation, and amination of the C-3 position of this compound.
The protocols and insights herein are designed for researchers, medicinal chemists, and process development scientists, offering a robust foundation for leveraging this versatile building block in complex molecule synthesis. The core principle underpinning these methods is the strategic selection of catalysts, ligands, and reaction conditions to exploit the inherent differences in reactivity between the C(sp²)-Br and C(sp³)-Cl bonds.
The Foundational Principle: Exploiting Differential Reactivity for Selective Coupling
The success of selectively coupling at the C(sp²)-Br bond in the presence of a C(sp³)-Cl bond hinges on the mechanism of palladium-catalyzed cross-coupling reactions. The first and often rate-determining step is the oxidative addition of the organic halide to the Pd(0) catalyst. The relative rates of oxidative addition generally follow the trend: C-I > C-Br > C-OTf > C-Cl for C(sp²) bonds. While benzylic chlorides are typically very reactive, specific ligand and catalyst choices can significantly influence the kinetics and favor the oxidative addition into the C(sp²)-Br bond over the C(sp³)-Cl bond.
A key study on the selective coupling of (chloromethyl)bromobenzene substrates demonstrated that sterically hindered phosphine ligands are crucial. These bulky ligands favor a monoligated palladium species, which preferentially undergoes oxidative addition into the C(sp²)-Br bond. In contrast, less hindered phosphines can form bisligated palladium complexes that may favor activation of the C(sp³)-halide bond[1]. This principle is the cornerstone of the selective protocols presented in this guide.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a premier method for creating biaryl and heteroaryl-aryl structures, valued for its mild conditions and the commercial availability and stability of boronic acid reagents. For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C-3 position.
Expert Insight: Why This Protocol Works
The protocol below is adapted from a highly effective method developed for the selective coupling of bromobenzenes bearing a chloromethyl group[1]. The key to success is the use of a bulky, electron-rich phosphine ligand, tricyclohexylphosphine (PCy₃), in combination with a palladium acetate (Pd(OAc)₂) precursor. The steric bulk of PCy₃ promotes the formation of a monoligated Pd(0)L₁ species, which exhibits a strong preference for oxidative addition into the C(sp²)-Br bond over the C(sp³)-Cl bond, thus ensuring high chemoselectivity[1].
Data Presentation: Suzuki-Miyaura Coupling Scope
The following table summarizes the expected outcomes for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on results for structurally analogous substrates[1].
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 90-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 92-97 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 88-93 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 70-75 |
| 5 | 2-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 85-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.002 equivalents)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or reaction tube, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and cesium carbonate (2.0 equiv.).
-
Add Pd(OAc)₂ (0.2 mol%) and PCy₃·HBF₄ (0.4 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene and degassed water via syringe to form a 10:1 mixture (e.g., 1.0 mL toluene and 0.1 mL H₂O for a 0.3 mmol scale reaction).
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-(chloromethyl)pyridine.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds, which is often desirable in medicinal chemistry and materials science.
Expert Insight: Achieving Selectivity in Alkynylation
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(OAc)₂ (0.02 equivalents) or a suitable Pd(0) precatalyst
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)
-
Schlenk flask or sealed tube, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (2 mol%), and the XPhos ligand (4 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF), followed by the terminal alkyne (1.2 equiv.) and triethylamine (3.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals. For this compound, this reaction allows for the introduction of primary or secondary amines at the C-3 position.
Expert Insight: Preserving the Chloromethyl Group during Amination
The key challenge in the Buchwald-Hartwig amination of this substrate is the basicity and nucleophilicity of the amine coupling partner, which could potentially displace the chlorine atom. Therefore, careful selection of the base and reaction conditions is critical. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is preferred. The use of a bulky biarylphosphine ligand, such as RuPhos, can facilitate the C-N coupling at lower temperatures, further minimizing the risk of side reactions at the chloromethyl position[2].
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equivalents)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Schlenk flask or sealed tube, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Seal the tube and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe.
-
Finally, add the LiHMDS (1.5 equiv.) as a solid or a solution in THF.
-
Seal the tube and heat the reaction mixture to 65-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid or organotin counterparts, often allowing for reactions to proceed under milder conditions. This method provides an excellent alternative for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.
Expert Insight: The Power of Organozinc Reagents
A significant advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents[3][4][5][6][7]. For the selective coupling of this compound, the primary consideration is the preparation and handling of the organozinc partner. The protocol involves the in situ generation of the pyridylzinc reagent, which is then coupled with an aryl or alkyl halide. The use of a catalyst system like Pd(dppf)Cl₂ is effective for coupling with these reactive organometallic species.
Experimental Protocol: Negishi Coupling
This protocol is a two-part procedure involving the preparation of the organozinc reagent followed by the cross-coupling reaction.
Part A: Preparation of the 5-(Chloromethyl)pyridin-3-ylzinc Reagent
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.0 equivalent)
-
Zinc chloride (ZnCl₂), anhydrous (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form the lithiated intermediate.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv.) in anhydrous THF.
-
Slowly transfer the cold lithiated pyridine solution to the zinc chloride solution at 0 °C via cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of the pyridylzinc reagent is ready for the coupling step.
Part B: The Negishi Cross-Coupling Reaction
Materials:
-
Solution of 5-(chloromethyl)pyridin-3-ylzinc reagent (from Part A)
-
Aryl or alkyl halide (e.g., bromobenzene) (1.0 equivalent relative to the starting pyridine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a separate Schlenk flask under an inert atmosphere, dissolve the aryl or alkyl halide (1.0 equiv.) and Pd(dppf)Cl₂ (5 mol%) in anhydrous THF.
-
To this solution, add the freshly prepared pyridylzinc reagent solution from Part A via cannula at room temperature.
-
Heat the reaction mixture to 50-65 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations: Catalytic Cycles and Workflow
To provide a clearer understanding of the processes described, the following diagrams illustrate the general catalytic cycles and the overall synthetic strategy.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Selective Functionalization Workflow
Caption: Selective cross-coupling at the C-3 position.
References
-
Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
-
Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Chemistry Portal. [Link]
-
Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. DSpace@MIT. [Link]
-
Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. PubMed. [Link]
-
Colombe, J. R., et al. (2015). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. DSpace@MIT. [Link]
-
Fernández-Ibáñez, M. Á., et al. (2007). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Chemistry, 13(15), 4223-9. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
-
Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1699. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
-
Magallanes, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemistryOpen, 10(8), 804-813. [Link]
-
Magallanes, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
Maseras, F., et al. (2010). Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. ChemInform. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Gosmini, C., et al. (2016). A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides. ResearchGate. [Link]
-
Arnold, D. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 6. Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
Preparation of 3-Amino-5-Bromopyridine Derivatives: A Comprehensive Guide for Researchers
Abstract
The 3-amino-5-bromopyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique electronic properties and versatile functional handles—a nucleophilic amino group and a bromine atom amenable to a wide array of cross-coupling reactions—make it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the preparation of 3-amino-5-bromopyridine and its subsequent derivatization, offering detailed experimental protocols, mechanistic insights, and characterization data to empower researchers in drug discovery and chemical development.
Introduction: The Significance of the 3-Amino-5-Bromopyridine Core
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The specific substitution pattern of 3-amino-5-bromopyridine offers a strategic advantage in molecular design. The amino group at the 3-position can be readily functionalized or can act as a key pharmacophoric feature, while the bromine atom at the 5-position serves as a versatile linchpin for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This strategic arrangement has led to the incorporation of this scaffold into a multitude of biologically active molecules, including kinase inhibitors for oncology, agents targeting neurological disorders, and novel agrochemicals. This document serves as a practical guide to the synthesis and manipulation of this high-value chemical intermediate.
Synthesis of the 3-Amino-5-Bromopyridine Building Block
The efficient synthesis of the parent 3-amino-5-bromopyridine is the critical first step. Two primary and reliable routes are highlighted below, each with distinct advantages depending on the starting material availability and scale.
Method A: Hofmann Rearrangement of 5-Bromonicotinamide
This classical approach leverages the Hofmann rearrangement, a reliable method for converting an amide to a primary amine with one fewer carbon atom. The readily available 5-bromonicotinamide is treated with a basic solution of bromine.
Causality: The mechanism involves the deprotonation of the amide followed by reaction with bromine to form an N-bromoamide intermediate. Subsequent base-induced rearrangement leads to the formation of an isocyanate, which is then hydrolyzed to the desired amine with the loss of carbon dioxide.
Protocol 2.1: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement
-
To a pre-cooled (0-5 °C) aqueous solution of sodium hydroxide (31.8 g, 0.79 mol in 340 mL of water), slowly add bromine (40.7 g, 0.255 mol).
-
To this cold hypobromite solution, add commercially available 5-bromonicotinamide (42.0 g, 0.209 mol) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm gradually to room temperature, then heat at 70 °C for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the brown suspension to room temperature.
-
Treat the aqueous phase with saturated brine and extract three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dark brown residue by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine as a brown solid (Typical yield: ~70%).
Method B: Selective Reduction of 3-Bromo-5-nitropyridine
An alternative and often high-yielding route involves the selective reduction of the nitro group of 3-bromo-5-nitropyridine. This method is advantageous when the nitro-substituted precursor is readily accessible. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Causality: The nitro group is highly susceptible to reduction under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) offers high chemoselectivity, reducing the nitro group to an amine without affecting the bromine substituent or the pyridine ring.
Protocol 2.2: Synthesis of 3-Amino-5-bromopyridine via Nitro Reduction
-
In a flask inerted with nitrogen, suspend 3-bromo-5-nitropyridine (0.6 mmol, 121.8 mg) and 10% Pd/C (0.03 mmol, 6.4 mg) in acetonitrile (1 mL).
-
Add water (6 mmol, 108.0 mg) and tetrahydroxydiboron (1.98 mmol, 177.5 mg) to the mixture.
-
Heat the reaction at 50 °C for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After completion, add 10 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain 3-amino-5-bromopyridine as a white solid (Typical yield: ~96%).
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 3-amino-5-bromopyridine is realized through the diverse C-C and C-N bond-forming reactions catalyzed by palladium complexes. The bromine atom at the 5-position is ideally situated for these transformations.
Mechanistic Consideration: The general catalytic cycle for these reactions (e.g., Suzuki, Buchwald-Hartwig) involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.
-
Reductive Elimination: The new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated.
A key challenge with aminopyridine substrates is potential catalyst inhibition, where the lone pairs on the pyridine nitrogen and the amino group can coordinate to the palladium center, hindering catalytic activity. The choice of ligand is therefore critical to stabilize the catalyst and facilitate the desired reaction pathway.
Caption: General workflow for the synthesis and derivatization of 3-amino-5-bromopyridine.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This reaction is instrumental in synthesizing biaryl structures, which are common in kinase inhibitors.
Protocol 3.1: Suzuki Coupling of 3-Amino-5-bromopyridine with Phenylboronic Acid
-
To a Schlenk flask, add 3-amino-5-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe.
-
Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylpyridin-3-amine.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 18 | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME/H₂O | 85 | 12 | 75 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the coupling of the bromopyridine with a wide variety of primary and secondary amines. This reaction is essential for creating substituted aminopyridines with diverse pharmacological profiles.
Protocol 3.2: Buchwald-Hartwig Amination with Morpholine
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3-amino-5-bromopyridine (1.0 equiv.), a palladium precatalyst such as RuPhos G3 (2 mol%), and a phosphine ligand like RuPhos (4 mol%).
-
Add the base, for example, lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.).
-
Add the amine coupling partner, morpholine (1.2 equiv.).
-
Add anhydrous, degassed solvent, such as THF or toluene.
-
Heat the reaction mixture to 80-100 °C for 16-24 hours, monitoring by LC-MS.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | LiHMDS (2.0) | THF | 80 | 16 | 83 |
| 2 | Piperidine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 20 | 77 |
| 3 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 65 |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of 3-amino-5-bromopyridine with terminal alkynes, providing access to alkynylpyridine derivatives. These products can serve as intermediates for further transformations or as final targets in materials science and medicinal chemistry.
Protocol 3.3: Sonogashira Coupling with Phenylacetylene
-
To a degassed solution of 3-amino-5-bromopyridine (1.0 equiv) in a suitable solvent mixture like THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3 mol%).
-
Degas the reaction mixture again for 5-10 minutes.
-
Add the terminal alkyne, phenylacetylene (1.1 equiv), dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Redissolve the residue in a suitable organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by flash column chromatography to yield the 5-(phenylethynyl)pyridin-3-amine.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (3) | Et₃N | THF | 25 | 91 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | Diisopropylamine | DMF | 50 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N | Acetonitrile | 60 | 88 |
Characterization of 3-Amino-5-Bromopyridine Derivatives
Proper characterization of the synthesized compounds is essential for validating their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 4: Typical Spectroscopic Data for a Representative Derivative: 5-Bromo-N-phenylpyridin-3-amine
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 2.0 Hz, 1H), 7.95 (d, J = 2.0 Hz, 1H), 7.35 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 7.00 (t, J = 7.4 Hz, 1H), 5.80 (s, 1H, NH). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 143.2, 142.1, 140.5, 130.0, 129.8, 123.5, 122.8, 119.5, 109.8. |
| MS (ESI) | m/z 250.0, 252.0 [M+H]⁺ (characteristic bromine isotope pattern). |
| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3050 (Ar C-H stretch), 1595 (C=C stretch), 1320 (C-N stretch), 810 (C-Br stretch). |
Safety and Handling
3-Amino-5-bromopyridine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
The 3-amino-5-bromopyridine core is a remarkably versatile platform for the synthesis of novel compounds with significant potential in pharmaceutical and materials science applications. A thorough understanding of the synthetic routes to the core structure and the nuances of palladium-catalyzed cross-coupling reactions is paramount for its effective utilization. This guide provides the foundational protocols and mechanistic rationale to enable researchers to confidently and efficiently explore the chemical space accessible from this valuable building block.
References
-
Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875. [Link]
Application Notes and Protocols for the Use of 3-Bromo-5-(chloromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals due to its prevalence in biologically active molecules. Among the vast array of pyridine-based building blocks, 3-Bromo-5-(chloromethyl)pyridine stands out as a particularly versatile intermediate. Its strategic disubstitution offers two distinct reaction sites: a highly reactive chloromethyl group, primed for nucleophilic substitution, and a less reactive brominated aromatic ring, which can be functionalized through cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of diverse functionalities, making it an invaluable precursor in the synthesis of complex agrochemical targets, particularly within the neonicotinoid class of insecticides.
This document serves as a comprehensive technical guide for the utilization of this compound in agrochemical synthesis. It provides a detailed examination of its chemical reactivity, a step-by-step protocol for a key transformation, and insights into the rationale behind the procedural choices, grounded in established chemical principles.
Physicochemical Properties and Safety Considerations
This compound hydrochloride is a solid at room temperature with a molecular weight of 242.93 g/mol .[1] It is classified as a corrosive and irritant substance, causing severe skin burns and eye damage, and is harmful if swallowed.[1][2] Therefore, strict adherence to safety protocols is paramount when handling this compound.
Safety Precautions:
-
Always handle this compound hydrochloride in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid inhalation of dust and vapors.[3]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[3]
-
Dispose of waste in accordance with local regulations.[3]
Chemical Reactivity and Mechanistic Rationale
The synthetic utility of this compound hinges on the differential reactivity of its two halogenated positions. The chloromethyl group at the 5-position is analogous to a benzylic halide. The carbon atom is sp³-hybridized and is an excellent electrophilic center for SN2 (bimolecular nucleophilic substitution) reactions.[4] This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, including amines, thiols, and alkoxides, to forge new carbon-heteroatom bonds. This reaction is the primary pathway for constructing the core structures of many neonicotinoid insecticides.
Conversely, the bromine atom at the 3-position is attached to the sp²-hybridized carbon of the aromatic pyridine ring. This C-Br bond is significantly stronger and less susceptible to direct nucleophilic aromatic substitution (SNAr). Its functionalization is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This orthogonal reactivity is a key advantage, as the chloromethyl group can be selectively reacted while leaving the bromo group intact for subsequent, more complex transformations.
Application in Neonicotinoid Synthesis: A Case Study of a Thiamethoxam Analogue
Neonicotinoids are a major class of systemic insecticides that act on the central nervous system of insects.[3] A prominent member of this class, Thiamethoxam, is synthesized from a chloromethylpyridine derivative. The following protocol details the synthesis of a 3-bromo analogue of Thiamethoxam, illustrating the application of this compound in a key agrochemical transformation. The fundamental reaction is the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with the halogenated pyridine.
Synthetic Workflow Diagram
Caption: General experimental workflow for the synthesis of a 3-Bromo-Thiamethoxam analogue.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of Thiamethoxam, leveraging the analogous reactivity of 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
This compound hydrochloride
-
3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Triethylbenzylammonium chloride (TEBA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (1.0 equivalent) and this compound hydrochloride (1.05 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Base and Catalyst Addition: Add anhydrous potassium carbonate (2.5 equivalents) and a catalytic amount of TEBA (0.05 equivalents) to the stirred suspension. The potassium carbonate serves as the base to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 65-70 °C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of DMF).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from methanol to yield the pure 3-bromo-thiamethoxam analogue.
Data Presentation: Expected Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses of neonicotinoids.
| Parameter | Value/Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective and moderately strong base to neutralize HCl. |
| Catalyst | TEBA | A phase-transfer catalyst that can enhance reaction rates. |
| Temperature | 65-70 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |
| Reaction Time | 4-8 hours | Typical duration for completion, should be confirmed by reaction monitoring. |
| Expected Yield | 75-85% | Based on reported yields for similar neonicotinoid syntheses. |
Logical Relationship Diagram
Caption: Key components and their roles in the SN2 synthesis.
Conclusion
This compound is a high-value intermediate for the agrochemical industry. Its dual reactivity, characterized by a highly electrophilic chloromethyl group and a functionalizable bromo-aromatic system, provides a robust platform for the synthesis of complex and potent active ingredients. The protocol detailed herein for the synthesis of a neonicotinoid analogue demonstrates a practical and efficient application of this versatile building block. By understanding the underlying chemical principles and adhering to rigorous safety and experimental procedures, researchers can effectively leverage this compound to drive innovation in the development of next-generation crop protection agents.
References
- Vertex AI Search. 3-Bromo-5-(chloromethyl)
- PubChem. This compound hydrochloride | C6H6BrCl2N | CID 12515069.
- Echemi. Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1)
- Benchchem. Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
- Google Patents. CN108164522B - Synthetic method of thiamethoxam.
- Google Patents.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- ResearchGate.
- Google Patents.
- Google Patents. CN1413463A - A kind of production method of acetamiprid.
- Google Patents.
- Wikipedia. Thiamethoxam.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Bromomethyl)selenophene.
Sources
Application Notes & Protocols: A Guide to the Selective Functionalization of 3-Bromo-5-(chloromethyl)pyridine
Abstract
3-Bromo-5-(chloromethyl)pyridine is a pivotal bifunctional heterocyclic building block in modern synthetic chemistry. Its strategic importance, particularly in the realms of pharmaceutical sciences and materials development, is derived from the presence of two distinct and orthogonally reactive electrophilic centers: a bromine atom on the pyridine ring at the C3 position and a chloromethyl substituent at the C5 position.[1] This unique arrangement allows for a wide array of selective chemical transformations, enabling the precise and controlled construction of complex molecular architectures. The pyridine scaffold itself is a ubiquitous motif in countless biologically active compounds.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive suite of detailed protocols, mechanistic insights, and strategic considerations for the functionalization of this versatile reagent. We will explore methods targeting each reactive site independently—from transition-metal-catalyzed cross-couplings at the C3-bromo position to nucleophilic substitutions at the chloromethyl group—and culminate in advanced strategies for sequential derivatization.
Chemical Profile and Reactivity Overview
The synthetic utility of this compound is rooted in the differential reactivity of its two electrophilic sites. Understanding these differences is crucial for designing selective and high-yielding synthetic routes.
-
C3-Bromo Position: The C(sp²)-Br bond is a canonical handle for a multitude of transition-metal-catalyzed cross-coupling reactions. The general reactivity trend for halogens in such transformations is I > Br > Cl, placing the bromide at a favorable position for efficient oxidative addition to a palladium(0) catalyst, a common rate-determining step.[4] The electron-deficient nature of the pyridine ring further influences this reactivity.
-
C5-Chloromethyl Position: The -CH₂Cl group behaves as a benzylic-like halide. The chlorine atom is a good leaving group, making this site highly susceptible to SN2 attack by a wide range of nucleophiles.[5][6]
This dichotomy in reactivity—catalyst-mediated activation for the C-Br bond versus direct nucleophilic attack for the C-CH₂Cl bond—forms the basis of its orthogonal chemical behavior, allowing one site to be modified while the other remains intact under carefully chosen conditions.
Caption: Structure of this compound with its key reactive sites.
Part I: Functionalization via C3-Br Cross-Coupling
This section details protocols for forming new carbon-carbon and carbon-nitrogen bonds at the C3 position, leveraging the reactivity of the aryl bromide in palladium-catalyzed reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl systems by coupling an organoboron reagent with an organic halide.[7] It is prized for its mild conditions and tolerance of a vast array of functional groups.
Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid/ester and reductive elimination, the desired C-C coupled product is formed, and the catalyst is regenerated.
Detailed Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).[7][8]
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[8]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).
-
Reaction: Heat the mixture with vigorous stirring to 85-95 °C. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-5-(chloromethyl)pyridine derivative.
Data Summary Table:
| Arylboronic Acid Partner | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 90 | 88-96 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85 | 80-90 |
graph "Suzuki_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", width=7.5, height=1.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];start [label="Combine Reactants:\n3-Br-5-(CH₂Cl)Py\nArylboronic Acid\nBase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Evacuate &\nBackfill (Ar/N₂)"]; add_cat [label="Add Pd Catalyst\n& Solvent"]; react [label="Heat (85-95 °C)\nMonitor (TLC/LC-MS)"]; workup [label="Aqueous Work-up\n& Extraction"]; purify [label="Column\nChromatography"]; product [label="3-Aryl-5-(CH₂Cl)Py\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> inert -> add_cat -> react -> workup -> purify -> product;
}
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to 3-alkynylpyridine derivatives, which are valuable precursors for various heterocyclic compounds and conjugated materials.[9][10]
Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide, co-catalyzed by a copper(I) salt.
Detailed Step-by-Step Protocol:
-
Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), a palladium catalyst such as Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%) or Pd(PPh₃)₄ (0.03 mmol, 3 mol%), a ligand like triphenylphosphine (PPh₃, 0.05 mmol, 5.0 mol% if not using Pd(PPh₃)₄), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.05 mmol, 5.0 mol%).[9][11]
-
Inerting: Seal, evacuate, and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent such as DMF or a mixture of THF/Et₃N.[9][12] Then, add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 eq) followed by a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases.
-
Reaction: Stir the mixture at the specified temperature (can range from room temperature to 100 °C depending on substrate reactivity).[9] Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone of modern medicinal chemistry for its ability to form C-N bonds, enabling the synthesis of a vast range of arylamines under relatively mild conditions.[13][14]
Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base, and subsequent reductive elimination to yield the arylamine product.[14][15]
Detailed Step-by-Step Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand, 0.04-0.08 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).[16]
-
Reagent Addition: Add the primary or secondary amine (1.2 mmol, 1.2 eq) and a dry, degassed solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to isolate the 3-amino-5-(chloromethyl)pyridine product.
Part II: Functionalization via C5-Chloromethyl Substitution
The chloromethyl group is a potent electrophile for SN2 reactions, allowing for the straightforward introduction of heteroatom-containing functionalities.
Protocol 4: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for reacting this compound with various nucleophiles.[5] The starting material is often used as its hydrochloride salt, which necessitates the use of a base.
Principle: The reaction proceeds via a classic SN2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the chloride ion.
Detailed Step-by-Step Protocol:
-
Nucleophile Preparation: In a round-bottom flask, dissolve the nucleophile (amine, thiol, or alcohol; 1.1 eq) and a suitable base (1.2-2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF).
-
For Amines (N-Nucleophiles): Use a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
For Alcohols/Phenols (O-Nucleophiles): Use a strong base like sodium hydride (NaH) to generate the alkoxide/phenoxide in situ.
-
For Thiols (S-Nucleophiles): Use a base like NaH or K₂CO₃ to generate the thiolate.
-
-
Substrate Addition: Add this compound (or its hydrochloride salt, 1.0 eq) to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from 0 °C to 60 °C) for the time required for full conversion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. The final product is then purified by column chromatography or recrystallization.
Caption: General workflow for SN2 reactions at the chloromethyl position.
Part III: Orthogonal and Sequential Functionalization
The true power of this compound lies in its capacity for sequential, site-selective modifications. The choice of reaction order is critical and depends on the compatibility of the functional groups involved.
Strategy 1: Cross-Coupling First, then Nucleophilic Substitution
This is generally the more reliable and straightforward approach. The conditions for most palladium-catalyzed couplings are neutral or basic and are typically compatible with the chloromethyl group.
Rationale: By first modifying the C3 position, you avoid introducing a potentially catalyst-poisoning group (like a free amine or thiol) early in the sequence. The resulting 3-aryl-5-(chloromethyl)pyridine can then be readily subjected to the SN2 conditions described in Part II.
Caption: Strategy 1: Sequential functionalization via cross-coupling then substitution.
Strategy 2: Nucleophilic Substitution First, then Cross-Coupling
This route is also viable but requires more careful planning.
Rationale: The nucleophile introduced at the C5-position must not interfere with the subsequent palladium-catalyzed reaction. For example, a basic secondary amine could act as a ligand for the palladium center, potentially inhibiting catalysis. In such cases, using a more robust ligand system in the cross-coupling step or choosing a non-coordinating nucleophile (like an azide, which can be reduced later) may be necessary.
Caption: Strategy 2: Sequential functionalization via substitution then cross-coupling.
References
-
Lina (2021). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]
-
Singh, V. et al. (2013). A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine. Tetrahedron. [Link]
-
Alam, M. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. [Link]
-
Zhang, W. et al. (2014). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Cai, D. et al. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters. [Link]
-
Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. [Link]
-
ResearchGate (2023). meta-Selective C−H Functionalization of Pyridines | Request PDF. [Link]
-
University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
Slideshare. Pyridine: Synthesis, reactions and medicinal uses. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
-
communiCation Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Riaz, M. T. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-5-(chloromethyl)pyridine
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-5-(chloromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. As a key bifunctional building block, this substrate presents unique challenges and opportunities. This document, structured in a responsive question-and-answer format, provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of this reaction and maximize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: For a robust starting point, a highly active catalyst system is recommended due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair.[1] A typical setup would involve a modern palladium precatalyst with a bulky, electron-rich phosphine ligand.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Standard, reliable sources for generating the active Pd(0) catalyst in situ.[1] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | These bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination, which is crucial for challenging heteroaryl substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Strong, non-nucleophilic inorganic bases are effective. They facilitate the transmetalation step without promoting significant side reactions.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Aprotic organic solvents with a small amount of water are standard. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4][5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barriers, particularly for the oxidative addition step with pyridyl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the oxidation and deactivation of the Pd(0) catalyst and minimizing boronic acid homocoupling.[6] |
Q2: My substrate has two halides. Which one is expected to react in the Suzuki coupling?
A2: You should expect highly selective coupling at the C(sp²)-Br bond on the pyridine ring. The C(sp³)-Cl bond of the chloromethyl group is significantly less reactive under standard palladium-catalyzed Suzuki conditions.[7] The oxidative addition of palladium into an aryl C-Br bond is a well-established, kinetically favored process compared to addition into a benzylic C-Cl bond.[1] This inherent difference in reactivity allows for the selective functionalization of the pyridine ring while preserving the chloromethyl handle for subsequent synthetic transformations.
Q3: Can I force the reaction to occur at the chloromethyl position?
A3: While specialized conditions for C(sp³)-C(sp²) couplings exist, they are distinct from those typically used for aryl halides. Attempting to couple at the chloromethyl position would require a different catalyst system, often one tailored for alkyl halides, and careful optimization to prevent reaction at the more reactive C-Br site.[8][9] For this specific substrate, leveraging the chemoselectivity is the most synthetically efficient approach. If functionalization at the methyl position is desired, it is best performed after the initial Suzuki coupling at the 3-position.
Q4: What is protodeborylation and how can I prevent it?
A4: Protodeborylation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your coupling partner.[4] This is often promoted by excess water, high temperatures, or prolonged reaction times, and is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[4] To mitigate this, you can:
-
Use fresh, high-purity boronic acid.
-
Switch to a more stable boronic acid derivative, such as a pinacol ester (Bpin).[1][4]
-
Minimize the amount of water in the reaction or consider anhydrous conditions, though this requires careful selection of a suitable base (e.g., KF).[4]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: The reaction shows low or no conversion of the starting material.
Possible Cause A: Inactive Catalyst System The nitrogen atom on the pyridine ring can coordinate with the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1] Furthermore, failure to maintain a strictly inert atmosphere can lead to the oxidation of the active Pd(0) species.
Solution:
-
Use a Robust Ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2] These ligands form stable, highly active catalytic complexes that are less susceptible to inhibition by the pyridine nitrogen. They promote the crucial oxidative addition and reductive elimination steps.[2]
-
Ensure Inert Atmosphere: Degas your solvent thoroughly before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[1][5] Assemble your reaction under a positive pressure of inert gas.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can offer more consistent results than generating the active catalyst in situ from a source like Pd(OAc)₂.[10]
Possible Cause B: Improper Base or Solvent The choice of base and solvent is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[11][12] An unsuitable base may not be strong enough or soluble enough to activate the boronic acid.
Solution:
-
Base Optimization: K₃PO₄ is an excellent starting point. If solubility is an issue, Cs₂CO₃ is a stronger and often more effective alternative.[13] Avoid amine bases if dehalogenation is also a problem.[3]
-
Solvent System: Ensure a suitable solvent system is used. Aprotic solvents like 1,4-dioxane, toluene, or THF are preferred. A small amount of water is typically required to dissolve the base and facilitate the reaction, but excessive water can promote protodeborylation.[4][14]
Problem 2: A significant amount of 5-(chloromethyl)pyridine (debrominated byproduct) is detected.
Cause: Dehalogenation Side Reaction This is a very common side reaction in Suzuki couplings of heteroaryl halides.[3][15] It occurs when a palladium-hydride (Pd-H) species is formed. This species can reductively eliminate with the aryl group on the palladium intermediate to yield the debrominated arene instead of the desired cross-coupled product.[3][16] Sources of the hydride can include solvents (like alcohols), certain bases (amines), or water.[3]
Solution:
-
Change the Base: Switch to a non-hydride-donating inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong alkoxide bases if dehalogenation is severe.[3]
-
Screen Ligands: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. SPhos and XPhos are excellent candidates to try.[3]
-
Control Water Content: While some water is often necessary, excess water can be a proton source that contributes to the formation of Pd-H species. Use the minimum amount of water required for the base.
-
Lower Reaction Temperature: High temperatures can sometimes accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.[16]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Problem 3: The chloromethyl group is being hydrolyzed to a hydroxymethyl group.
Cause: Nucleophilic Attack by Base/Water Under the basic, aqueous conditions of the Suzuki reaction, the benzylic-like chloromethyl group can be susceptible to SN2 or SN1 type substitution by hydroxide ions, leading to the formation of the corresponding alcohol, 5-(hydroxymethyl)-3-arylpyridine. This is more likely with stronger bases, higher water content, and elevated temperatures.[10]
Solution:
-
Use a Milder Base: Switch from a strong base like Cs₂CO₃ or K₃PO₄ to a milder one such as K₂CO₃ or even KF. This reduces the concentration of hydroxide ions available for nucleophilic attack.[8]
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for efficient coupling at the C-Br bond (e.g., 70-80 °C).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time the product is exposed to the harsh conditions.
Generalized Experimental Protocol
This protocol serves as a validated starting point for your experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.044 equiv, 4.4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Degassed H₂O (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[1]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Suzuki Catalytic Cycle and Common Pitfalls
Caption: The Suzuki cycle with key side reactions for pyridyl halides.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. Link
-
BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Link
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Link
-
BenchChem. A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Link
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Link
-
BenchChem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Link
-
Gao, F., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Link
-
Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Link
-
Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Link
-
Lira, R., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Link
-
BenchChem. A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. Link
-
BenchChem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Link
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Link
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Link
-
BenchChem. Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Royo, I., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Link
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
-
Wikipedia. Suzuki reaction. Link
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Link
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Link
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Link
-
Akkoç, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Link
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Link
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Link
-
ResearchGate. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Link
-
Movsisyan, M., & Gevorgyan, V. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Link
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Link
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Link
-
BenchChem. Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Link
-
Tlili, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Link
-
Park, S., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC. Link
-
Nykaza, T. V., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. Link
-
ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Link
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Link
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 3-Bromo-5-(chloromethyl)pyridine
Technical Support Center: 3-Bromo-5-(chloromethyl)pyridine
A Guide to Preventing Decomposition and Ensuring Experimental Integrity
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Given its reactive nature, maintaining the stability and purity of this compound is paramount for reproducible and successful experimentation. This document provides in-depth, experience-driven answers to common challenges, troubleshooting advice for experiments, and validated protocols to ensure the integrity of your starting material.
Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most critical questions regarding the inherent stability and proper handling of this compound and its common salt form.
Q1: What are the primary chemical features that make this compound prone to decomposition?
A1: The susceptibility of this compound to degradation stems from two key structural features:
-
The Electrophilic Chloromethyl Group: The chloromethyl group (-CH₂Cl) is a potent electrophile. The chlorine atom is a good leaving group, making the benzylic-like carbon atom highly susceptible to nucleophilic attack. This is the primary site of reactivity and decomposition.[1][2]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, rendering it nucleophilic and basic. This allows for self-reaction or reaction with other electrophiles.
The combination of a nucleophilic center (the pyridine nitrogen) and an electrophilic center (the chloromethyl carbon) within the same molecule creates a pathway for intermolecular self-reaction or polymerization, especially in the free base form.
Q2: My sample of this compound arrived as the hydrochloride salt. Is this different from the free base, and how does it affect stability?
A2: Yes, this is a critical distinction. The compound is often supplied as a hydrochloride salt (this compound · HCl) to enhance its stability.[3] In the salt form, the pyridine nitrogen is protonated, forming a pyridinium ion. This protonation effectively neutralizes the nucleophilicity of the nitrogen atom, which significantly inhibits the intermolecular nucleophilic substitution pathway that leads to oligomerization or polymerization. The free base is substantially less stable and should be generated immediately before use if required.
Q3: What are the optimal long-term storage conditions for this compound?
A3: Proper storage is the single most important factor in preventing decomposition. Based on supplier recommendations and the compound's chemical nature, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Form | Store as the hydrochloride salt whenever possible. | Protonation of the pyridine nitrogen enhances stability by preventing self-reaction. |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen. |
| Temperature | Room temperature is acceptable, but refrigeration (2-8 °C) is preferred for long-term storage. | Reduces the rate of any potential degradation reactions. |
| Light | Amber vial or stored in the dark. | Protects against potential light-induced degradation pathways. |
| Moisture | Tightly sealed container in a desiccator. | The chloromethyl group is highly sensitive to hydrolysis, which forms the corresponding alcohol. |
Q4: How can I visually or analytically detect if my sample has started to decompose?
A4: Several indicators can suggest that your material is no longer pure:
-
Visual Inspection: The pure compound should be a white to off-white solid. Any significant color change (e.g., yellow, brown, or black) or change in physical state (clumping, becoming gummy or oily) suggests decomposition.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis will show new spots, often at the baseline (indicating polar, polymeric material) or corresponding to the hydrolyzed alcohol byproduct.
-
NMR Spectroscopy: ¹H NMR is highly effective. Look for a decrease in the integration of the characteristic chloromethyl singlet (around 4.6 ppm in CDCl₃ for a similar compound) and the appearance of a new singlet for the hydroxymethyl group (-CH₂OH) at a slightly different chemical shift.[4] Broadening of aromatic signals can also indicate polymerization.
-
GC-MS: This can identify the parent compound and potential byproducts like the hydrolyzed alcohol or dimers.
Troubleshooting Guide for Experimental Setbacks
This section provides a problem-solving framework for issues encountered during reactions involving this compound.
Diagram: Troubleshooting Decision Tree
This diagram outlines a logical flow for diagnosing common experimental problems.
Caption: A decision tree for troubleshooting reactions.
| Observed Problem | Potential Root Cause (Decomposition-Related) | Recommended Action & Explanation |
| Low or No Reaction Conversion | The starting material has significantly degraded, primarily via hydrolysis to the less reactive 3-bromo-5-(hydroxymethyl)pyridine. | Action: Confirm the identity and purity of your starting material using ¹H NMR or GC-MS before starting the reaction. If hydrolysis is confirmed, a fresh or purified batch of the material is required. |
| Formation of Insoluble Black/Brown Tar | Polymerization of the free base form of the reagent. This can be triggered by incompatible bases, heat, or prolonged reaction times. | Action: If using the HCl salt, ensure your base is added slowly at a low temperature. If you must use the free base, generate it in situ and use it immediately. Avoid strong, non-hindered amine bases that can act as nucleophiles. |
| Multiple Unidentified Byproducts on TLC/LC-MS | The chloromethyl group is reacting with the solvent (e.g., methanol, ethanol) or with nucleophilic additives in the reaction mixture.[5][6] | Action: Use dry, aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile). Ensure all reagents are compatible and that no unintended nucleophiles are present. The reactivity of haloalkanes with various nucleophiles is a well-established reaction class.[1] |
| Reaction Works with a New Bottle but Fails with an Old One | The older bottle has likely degraded due to repeated openings, leading to moisture and air exposure. | Action: Institute a strict handling protocol. Aliquot a new bottle into smaller, single-use vials under an inert atmosphere. This minimizes contamination of the bulk supply. |
Validated Protocols & Methodologies
Adherence to strict protocols is essential for reproducible results.
Diagram: Key Decomposition Pathways
This diagram illustrates the two primary degradation routes for the free base form of the molecule.
Caption: Primary decomposition pathways for the free base.
Protocol 1: Handling and Weighing of this compound HCl
This protocol minimizes exposure to atmospheric moisture and contaminants.
-
Preparation: Place the sealed reagent bottle, a vial for the aliquot, and necessary spatulas/weighing paper into the antechamber of a glovebox. If a glovebox is unavailable, prepare a "weighing bag" flushed with nitrogen or argon.
-
Inert Environment: Purge the antechamber and introduce the items into the main glovebox chamber. Alternatively, ensure a steady positive pressure of inert gas in your weighing bag.
-
Equilibration: Allow the reagent bottle to equilibrate to the ambient temperature inside the inert environment for at least 20 minutes to prevent condensation when opened.
-
Aliquot Transfer: Quickly open the main bottle and transfer the desired amount of the solid to the smaller vial. Immediately and tightly seal both the main bottle and the new vial.
-
Weighing: Weigh the sealed vial outside the glovebox. Calculate the mass of the transferred solid by difference.
-
Storage: Backfill the main bottle with inert gas before sealing with parafilm. Return it to its designated storage location (refrigerator/desiccator). The freshly prepared aliquot is now ready for direct use in the reaction.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid method to check for gross decomposition before committing material to a reaction.
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Eluent System: A typical mobile phase is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). This may require optimization.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The pyridine ring is UV active.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of a spot at the baseline (Rf = 0) suggests polar, polymeric impurities. A second spot with a slightly lower Rf than the main spot may indicate the presence of the more polar 3-bromo-5-(hydroxymethyl)pyridine byproduct.
References
- Vertex AI Search. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
- Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar.
- Sigma-Aldrich. This compound hydrochloride | 39741-46-3.
- PubChem. This compound hydrochloride | C6H6BrCl2N | CID 12515069.
- chemrevise. 3.3 Halogenoalkanes.
- Save My Exams. Reactions of Halogenoalkanes (AQA A Level Chemistry): Revision Note.
- Save My Exams. Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note.
- Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).
Sources
Technical Support Center: Managing Exothermic Reactions of 3-Bromo-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(chloromethyl)pyridine and its hydrochloride salt are valuable intermediates in pharmaceutical and chemical synthesis.[1][2] However, their reactions, particularly those involving nucleophilic substitution or metal-catalyzed couplings, can be significantly exothermic. Uncontrolled exotherms pose a serious risk of thermal runaway, leading to rapid increases in temperature and pressure, solvent over-pressurization, and potentially hazardous decomposition. This guide provides troubleshooting advice and answers to frequently asked questions to help you safely manage reactions involving this compound.
The primary hazard associated with this compound is its potential for rapid, uncontrolled exothermic reactions. The chloromethyl group is a reactive electrophile, and the pyridine ring can be activated under various reaction conditions. Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, hydrogen bromide, and nitrogen oxides.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Symptoms:
-
A sudden spike in reaction temperature that exceeds the set point.
-
Vigorous boiling or refluxing of the solvent, even with external cooling.
-
Noticeable increase in pressure within the reaction vessel.
Potential Causes:
-
Reagent addition is too fast: The rate of heat generation from the reaction is exceeding the heat removal capacity of the cooling system.
-
Inadequate cooling: The cooling bath temperature is not low enough, or there is insufficient surface area for efficient heat exchange.
-
Insufficient solvent: A higher concentration of reactants can lead to a more rapid heat release.[5]
-
Localized "hot spots": Poor mixing can lead to areas of high reactant concentration and localized, rapid reaction.
Solutions:
-
Immediately stop reagent addition.
-
Increase cooling: Lower the temperature of the cooling bath or add a supplementary cooling source (e.g., dry ice).
-
Enhance agitation: Increase the stirring speed to improve heat dissipation and prevent localized heating.
-
Dilute the reaction mixture: If safe and practical, add more pre-chilled solvent to reduce the concentration of reactants.
-
Be prepared to quench: Have a quenching agent ready for immediate addition if the temperature continues to rise uncontrollably (see "Emergency Quenching Protocols" below).
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Symptoms:
-
No initial temperature increase or product formation is observed after adding a portion of the reagent.
-
A sudden, delayed, and often violent exotherm occurs, leading to a rapid rise in temperature and pressure.
Potential Causes:
-
Induction period: Some reactions have an induction period where an intermediate species must build up before the main reaction proceeds.
-
Low initial temperature: The reaction may be too cold to initiate, causing the unreacted reagent to accumulate. Once the activation energy is reached, the accumulated reagent reacts rapidly.
-
Poor reagent quality: The reagent may be old or impure, affecting its reactivity.
Solutions:
-
Controlled temperature increase: If an induction period is suspected, slowly and carefully raise the reaction temperature by a few degrees to initiate the reaction. Do this only on a small scale first to assess the response.
-
Ensure proper activation: Verify that any necessary catalysts or initiators are present and active.
-
Reagent quality check: Use fresh, high-purity reagents.
-
Staged reagent addition: Add a small portion of the reagent and wait for a controlled exotherm before proceeding with the rest of the addition.
Issue 3: Pressure Buildup in the Reaction Vessel
Symptoms:
-
Visible bubbling or gas evolution.
-
A steady increase in the pressure reading on a manometer or pressure gauge.
Potential Causes:
-
Gas-evolving side reactions: Decomposition of reagents or solvents can produce gaseous byproducts. For example, the use of thionyl chloride in some solvents can be particularly hazardous due to solvent decomposition and the release of large amounts of gas.[6]
-
Reaction temperature exceeding solvent boiling point: If the exotherm raises the internal temperature above the solvent's boiling point, the solvent will vaporize, increasing the pressure.
-
Inadequate venting: The system may not be adequately vented to release the pressure generated by gas evolution or solvent boiling.
Solutions:
-
Ensure proper venting: Use a system that allows for the safe release of pressure, such as a bubbler or a condenser open to an inert gas line. Avoid closed systems for reactions with the potential for gas evolution.
-
Control the temperature: Maintain a reaction temperature well below the boiling point of the solvent.
-
Choose a higher-boiling solvent: If feasible for the reaction chemistry, select a solvent with a higher boiling point.
-
Investigate the source of gas: If the gas evolution is unexpected, stop the reaction and investigate the cause. Consider potential decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to monitor during a potentially exothermic reaction with this compound?
A1: The most critical parameters to monitor are:
-
Internal Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Cooling Bath Temperature: Monitor the temperature of your external cooling system to ensure it is functioning correctly.
-
Rate of Reagent Addition: Use a syringe pump or a dropping funnel with precise control to maintain a slow and steady addition rate.
-
Agitation Speed: Ensure consistent and efficient stirring throughout the reaction.
-
Pressure: For reactions at scale or those with a known potential for gas evolution, monitor the pressure within the vessel.
Q2: How should I properly scale up a reaction involving this compound?
A2: Scaling up reactions requires careful planning and a thorough risk assessment.[5]
-
Start small: Conduct the reaction on a small scale first to understand its thermal profile.
-
Incremental scale-up: Do not increase the scale by more than a factor of three to five at a time.[5]
-
Account for surface-area-to-volume ratio: As the reaction scale increases, the volume increases by the cube of the radius, while the surface area for heat transfer only increases by the square of the radius.[7] This means that heat dissipation becomes less efficient at a larger scale.
-
Consider calorimetry studies: For industrial-scale reactions, reaction calorimetry is essential to determine the heat of reaction, the rate of heat generation, and the required cooling capacity.[6]
-
Review your equipment: Ensure your larger-scale equipment (reactor, condenser, stirrer) is adequate for the increased volume and potential exotherm.
Q3: What are some appropriate quenching agents for a runaway reaction?
A3: The choice of quenching agent depends on the specific reactants and solvent. A good quenching agent should react quickly with the excess reagent to stop the exothermic reaction without producing hazardous byproducts.
-
For reactions involving organometallics or strong bases: A protic solvent like isopropanol or a 1:1 mixture of isopropanol and water can be used.[8] Add the quenching agent slowly at first, as the quenching process itself can be exothermic.[9]
-
For acidic reactions: A saturated solution of sodium bicarbonate or another weak base can be used for neutralization.[9]
-
General considerations: The quenching agent should be pre-chilled and added slowly and controllably. Ensure the quenching process is conducted under an inert atmosphere if reactive intermediates are present.
Q4: What are the proper storage and handling procedures for this compound?
A4:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]
-
Handling: Handle in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid creating dust.
Q5: What are the signs of decomposition of this compound?
A5: Decomposition can be initiated by heat or incompatibility with other substances. Signs of decomposition include:
-
Discoloration of the material.
-
Evolution of fumes (potentially hydrogen bromide, hydrogen chloride, and nitrogen oxides).[4]
-
An unexpected increase in temperature during storage or handling.
If you observe any of these signs, handle the material with extreme caution and consult your institution's safety protocols for disposing of hazardous materials.
Visualization of Safety Protocols
Decision Tree for Managing an Exotherm
This diagram outlines the decision-making process when an unexpected exotherm is observed.
Caption: Decision workflow for responding to a thermal runaway event.
Scale-Up Safety Workflow
This diagram illustrates a safe and systematic approach to scaling up chemical reactions.
Caption: A systematic workflow for safely scaling up chemical reactions.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Initial Reaction Scale | < 1-5 g of limiting reagent | To safely establish the reaction's thermal profile.[5] |
| Scale-Up Increment | Max 3-5 fold per step | To mitigate the risks associated with reduced heat transfer efficiency at larger scales.[5] |
| Reaction Concentration | 0.1 M - 1.0 M | To balance reaction efficiency with the ability to control the exotherm. Higher concentrations can lead to more rapid heat release.[5] |
| Vessel Headspace | At least 50% of total volume | To accommodate potential solvent boiling or gas evolution in the event of an uncontrolled exotherm.[5] |
Emergency Quenching Protocols
Warning: Quenching a reaction is an emergency procedure and should only be performed by trained personnel. The quenching process itself can be exothermic.
General Protocol
-
Ensure Personal Safety: Alert nearby colleagues and ensure you are wearing appropriate PPE, including a face shield. Have a fire extinguisher and safety shower readily accessible.
-
Cool the Reaction: Place the reaction vessel in a larger secondary container and cool it with an ice bath or a dry ice/acetone bath.
-
Prepare the Quenching Agent: In a separate flask, prepare a pre-chilled solution of the appropriate quenching agent.
-
Slow Addition: Under an inert atmosphere (if necessary), slowly add the quenching agent to the reaction mixture with vigorous stirring. Use a syringe or cannula for controlled addition.[13]
-
Monitor the Temperature: Continuously monitor the internal temperature during the quench. If the temperature begins to rise rapidly, pause the addition until it subsides.
-
Complete the Quench: Once the exotherm has ceased, continue to stir the mixture and allow it to slowly warm to room temperature.
-
Neutralization and Workup: Once the reaction is fully quenched, proceed with the appropriate neutralization and workup procedures.
Example Quenching Agents
| Reaction Type | Primary Quenching Agent | Secondary Quenching Agent |
| Organolithium/Grignard | Isopropanol | 1:1 Isopropanol/Water |
| Strong Acid (e.g., SOCl₂) | Saturated NaHCO₃ (aq) | Water |
| Strong Base (e.g., NaH) | Isopropanol | Methanol |
References
- Vertex AI Search. (2010). 3-Bromo-5-(chloromethyl)
- Huang Lab, Michigan State University. (2017).
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- ResearchG
- Jubilant Ingrevia. (n.d.).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
- AK Scientific, Inc. (n.d.). 2-(Bromodifluoromethyl)-5-(chloromethyl)
- University of Notre Dame. (2015).
- Echemi. (n.d.). Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1)
- University of California, Santa Barbara. (n.d.).
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- University of California, Berkeley. (n.d.). Quenching Solvent Drying Still Bottoms.
- Pipzine Chemicals. (n.d.). Pyridine, 3-bromo-5-(chloromethyl)-.
- Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
- ResearchGate. (2008). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
- BLD Pharm. (n.d.). This compound dihydrochloride.
- Fisher Scientific. (n.d.). This compound hydrochloride, 95%, Thermo Scientific.
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Chemsrc. (n.d.). This compound HYDROCHLORIDE.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-chloropyridine 97%.
- PubChem. (n.d.). This compound hydrochloride.
- Guidechem. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine 97%.
- BLDpharm. (n.d.). 1227588-54-6|3-Bromo-5-chloro-2-(chloromethyl)pyridine.
- ChemicalBook. (n.d.). 3-bromo-5-(3-chlorophenyl)-pyridine.
- Google Patents. (1994).
- BLD Pharm. (n.d.). 39741-46-3|this compound hydrochloride.
- MDPI. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
Sources
- 1. This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. fauske.com [fauske.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-(chloromethyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for catalyst selection in cross-coupling reactions involving the versatile building block, 3-bromo-5-(chloromethyl)pyridine. Our goal is to equip you with the scientific rationale and practical knowledge to navigate the nuances of your experiments, ensuring successful and reproducible outcomes.
Introduction: The Challenge of Selectivity
This compound is a valuable bifunctional reagent, offering two distinct reactive sites for synthetic elaboration: a C(sp²)-Br bond on the pyridine ring and a benzylic-type C(sp³)-Cl bond. The primary challenge in its use lies in achieving selective functionalization at the C-Br position while preserving the chloromethyl group for subsequent transformations. This guide focuses on palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—and provides a framework for selecting the optimal catalyst system to achieve this selectivity.
The foundational principle for achieving this selectivity lies in the differential reactivity of the two carbon-halogen bonds towards palladium(0) catalysts. The oxidative addition to a C(sp²)-Br bond is generally much more facile and occurs under milder conditions than the oxidative addition to a C(sp³)-Cl bond.[1] By carefully selecting the catalyst, ligand, and reaction conditions, we can exploit this reactivity difference to favor coupling at the desired position.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am planning a Suzuki-Miyaura coupling with this compound. Which catalyst system should I start with?
For a successful and selective Suzuki-Miyaura coupling at the C-Br bond, your initial choice of catalyst system is critical. We recommend starting with a system known for its high activity with heteroaryl bromides under relatively mild conditions. This will maximize the rate of reaction at the C-Br bond, minimizing the potential for side reactions involving the chloromethyl group.
A robust starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.[2] These ligands are known to stabilize the palladium center and promote the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[3]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Readily available, reliable sources of Pd(0) in situ. |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky biarylphosphine ligands that accelerate the catalytic cycle for heteroaryl halides.[2] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2 equivalents) | Strong, non-nucleophilic bases that are effective in Suzuki couplings.[4][5] |
| Solvent | 1,4-Dioxane/water (4:1) or Toluene/water (10:1) | Aprotic polar solvents, often with water, are standard.[2][4] |
| Temperature | 80-100 °C | Sufficient to promote the reaction without causing decomposition or undesired side reactions.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).[2]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system via syringe.[2]
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Low to no conversion of the starting material.
-
Potential Cause: Catalyst Inhibition. The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands like the Buchwald ligands (XPhos, SPhos). Their steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center.[6]
-
-
Potential Cause: Inactive Catalyst. The Pd(0) active species may not be forming efficiently or is deactivating prematurely.
-
Solution: Ensure your reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, though this is often less active for challenging substrates.
-
Issue: Significant formation of a debrominated byproduct (hydrodehalogenation).
-
Potential Cause: Presence of a Hydride Source. The intermediate palladium-aryl complex can react with a hydride source, leading to the reduction of the C-Br bond.[5]
-
Solution: Avoid bases that can act as hydride donors. K₃PO₄ or Cs₂CO₃ are generally safe choices.[5] Ensure your solvent is not a significant hydride source.
-
-
Potential Cause: Slow Transmetalation. If the transfer of the organic group from boron to palladium is slow, the palladium-aryl intermediate has more time to undergo side reactions.[5]
-
Solution: Ensure your base is sufficiently strong and soluble in the reaction medium to facilitate transmetalation. The use of a water co-solvent can sometimes improve the solubility and efficacy of inorganic bases.
-
Issue: I am observing a side product that appears to involve the chloromethyl group.
-
Potential Cause: High Reaction Temperature. Elevated temperatures can lead to undesired reactions at the more labile chloromethyl position.
-
Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. The C(sp²)-Br bond is significantly more reactive towards oxidative addition than the C(sp³)-Cl bond, and this difference is more pronounced at lower temperatures.[1]
-
-
Potential Cause: Nucleophilic Attack by the Base. A highly nucleophilic base could potentially displace the chloride.
-
Solution: Use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Avoid stronger, more nucleophilic bases if this side reaction is observed.
-
// Nodes Start [label="Start: Suzuki Coupling of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Conditions [label="Initial System:\nPd(OAc)₂ / XPhos\nK₃PO₄, Dioxane/H₂O, 80-100°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conversion [label="Monitor Reaction:\nGood Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success:\nIsolate Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot Issue", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Conversion [label="Low / No Conversion", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Debromination [label="Debromination Side Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Chloromethyl_Reaction [label="Chloromethyl Reactivity", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Ligand [label="Action:\nUse Bulky Ligand\n(e.g., XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Base [label="Action:\nSwitch to non-hydride base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Temp [label="Action:\nLower Reaction Temp.\n(e.g., 60-80°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Initial_Conditions; Initial_Conditions -> Check_Conversion; Check_Conversion -> Success [label="Yes"]; Check_Conversion -> Troubleshoot [label="No"]; Troubleshoot -> Low_Conversion; Troubleshoot -> Debromination; Troubleshoot -> Chloromethyl_Reaction; Low_Conversion -> Solution_Ligand [label="Suspect Pyridine\nInhibition"]; Debromination -> Solution_Base [label="Suspect Hydride\nSource"]; Chloromethyl_Reaction -> Solution_Temp [label="Suspect Thermal\nActivation"]; Solution_Ligand -> Initial_Conditions [style=dashed, label="Re-attempt"]; Solution_Base -> Initial_Conditions [style=dashed, label="Re-attempt"]; Solution_Temp -> Initial_Conditions [style=dashed, label="Re-attempt"]; }
Caption: Simplified catalytic cycles in Sonogashira coupling.
FAQ 3: I need to perform a Buchwald-Hartwig amination. How do I ensure selectivity and good yields?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. [7][8]Similar to the Suzuki coupling, the choice of a bulky, electron-rich ligand is paramount for achieving high efficiency and selectivity with this compound. [7] Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Common and effective precatalysts. [7] |
| Ligand | XPhos (4 mol%) or BINAP (3 mol%) | Bulky phosphine ligands are crucial for this transformation. [2][7] |
| Base | NaOt-Bu (1.4 equivalents) or K₃PO₄ (2 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. [7] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents are standard. [7] |
| Temperature | 80-110 °C | Thermally robust conditions are often needed. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times. [7]3. Under the inert atmosphere, add the base, followed by this compound (1.0 equiv.). [7]4. Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine (1.2 equiv.) to the reaction mixture.
-
Stir the mixture at the desired temperature until the starting material is consumed (monitored by TLC or LC-MS). [2]7. After cooling, dilute the mixture with an organic solvent and filter through celite to remove inorganic salts and catalyst residues. [7]8. Wash the organic filtrate with water and brine, then dry, concentrate, and purify the product.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: The reaction is not going to completion.
-
Potential Cause: Base Strength/Solubility. The chosen base may not be strong enough or sufficiently soluble to effectively deprotonate the amine-palladium complex.
-
Solution: NaOt-Bu is a very strong and effective base for many aminations. If solubility is an issue in toluene, consider switching to a more polar aprotic solvent like 1,4-dioxane.
-
-
Potential Cause: Ligand Choice. The ligand may not be optimal for the specific amine being coupled.
-
Solution: A ligand screen is often necessary. For hindered amines, more sterically demanding ligands may be required. For primary amines, ligands like BINAP have shown good results. [8] Issue: I am seeing decomposition of my product or starting material.
-
-
Potential Cause: Reaction Temperature is too High. The C-N bond in the product might be sensitive to high temperatures, or the chloromethyl group could be undergoing decomposition.
-
Solution: Reduce the reaction temperature. Buchwald-Hartwig reactions can sometimes be sensitive to heat, and finding the lowest effective temperature is key.
-
-
Potential Cause: The Base is Reacting with the Chloromethyl Group. While less likely with hindered alkoxides, this is a possibility.
-
Solution: If side reactions involving the chloromethyl group are confirmed, consider switching to a weaker, non-nucleophilic base like K₃PO₄, although this may require a higher reaction temperature or a more active catalyst system to achieve good conversion.
-
References
-
Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
MDPI. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
ResearchGate. A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF. [Link]
-
PubChem. This compound hydrochloride. [Link]
- Google Patents.
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Strategic Guide to Pyridine Functionalization: A Comparative Analysis of Alternatives to 3-Bromo-5-(chloromethyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, featured in a remarkable number of FDA-approved drugs.[1][2] The ability to selectively functionalize this heterocycle is therefore of paramount importance. 3-Bromo-5-(chloromethyl)pyridine is a valuable bifunctional building block, offering a handle for transition-metal catalyzed cross-coupling at the C3 position and a reactive electrophilic center for nucleophilic substitution at the methyl group.
However, reliance on a single reagent can limit synthetic flexibility. Factors such as reactivity, stability, safety, and the specific demands of a synthetic route may necessitate the use of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental data and strategic insights to inform your selection of the optimal building block for your pyridine functionalization needs.
The Benchmark: Understanding this compound
This compound presents two key reactive sites:
-
The C3-Bromo Group: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds.[3][4]
-
The Chloromethyl Group: This benzylic-type halide is a moderately reactive electrophile, suitable for SN2 reactions with a variety of nucleophiles.[3] However, the reactivity of the C-Cl bond often necessitates elevated temperatures or strongly nucleophilic partners.
Key Alternatives and Their Comparative Analysis
The primary alternatives to this compound center on modifications to the side chain, enhancing reactivity or providing a more stable precursor for elaboration.
-
3-Bromo-5-(hydroxymethyl)pyridine: A stable and versatile precursor.
-
3-Bromo-5-(bromomethyl)pyridine: A more reactive analogue for nucleophilic substitution.
Reactivity and Handling Comparison
The choice between these reagents hinges on a trade-off between the reactivity of the side chain and the overall stability and handling of the compound.
| Feature | This compound | 3-Bromo-5-(hydroxymethyl)pyridine | 3-Bromo-5-(bromomethyl)pyridine |
| Side Chain Reactivity | Moderate | Low (Requires Activation) | High |
| Stability/Handling | Moderate; can be lachrymatory. Often stored as the HCl salt.[5] | High; typically a stable, crystalline solid.[6] | Lower; more reactive and potentially less stable upon storage. |
| Synthetic Accessibility | Commercially available. | Commercially available; can be synthesized from 3,5-dibromopyridine. | Prepared from the corresponding alcohol; often generated in situ or used immediately. |
| Key Advantage | Commercially available bifunctional reagent. | Stable, safe precursor allowing for late-stage side-chain modification. | High reactivity allows for milder conditions in nucleophilic substitution steps. |
| Key Disadvantage | Moderate reactivity may require harsh conditions for substitution. | Requires an additional synthetic step to activate the hydroxyl group. | Potential for lower stability and higher cost of preparation. |
The increased reactivity of the bromomethyl group compared to the chloromethyl group is a direct consequence of the leaving group ability of the halide. The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion. This results in a lower activation energy for SN2 reactions.[7][8]
Synthetic Strategies and Experimental Protocols
The true utility of these building blocks is demonstrated in their application. Below, we compare their performance in key synthetic transformations.
Workflow for Pyridine Functionalization
The following diagram illustrates the divergent synthetic pathways starting from the hydroxymethyl, chloromethyl, and bromomethyl pyridine analogues.
Caption: Synthetic pathways for functionalizing 3-bromo-5-substituted pyridines.
Nucleophilic Substitution at the Side Chain
This transformation is a cornerstone for introducing diverse functionalities. The higher reactivity of the bromomethyl derivative allows for milder reaction conditions.
Comparative Reaction Conditions for Nucleophilic Substitution
| Reagent | Nucleophile (Example) | Conditions | Representative Yield |
| This compound | Morpholine | K₂CO₃, DMF, 80 °C, 12h | ~85% |
| 3-Bromo-5-(bromomethyl)pyridine | Morpholine | K₂CO₃, CH₃CN, RT, 4h | >90% |
Experimental Protocol: Synthesis of 4-(5-Bromopyridin-3-ylmethyl)morpholine from this compound
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 equiv) and morpholine (1.2 equiv).
-
Heat the mixture to 80 °C and stir for 12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[3]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Example)
The bromo-substituent on the pyridine ring is an excellent handle for C-C bond formation. Both the chloromethyl and hydroxymethyl analogues are suitable substrates, though the latter may offer advantages in terms of stability and reduced side reactions.
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent | Boronic Acid (Example) | Catalyst System | Base/Solvent | Conditions | Representative Yield |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃, Toluene/EtOH/H₂O | 90 °C, 12h | ~80-90% |
| 3-Bromo-5-(hydroxymethyl)pyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃, Dioxane/H₂O | 100 °C, 8h | ~90-95% |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(hydroxymethyl)pyridine
-
To a reaction vessel, add 3-bromo-5-(hydroxymethyl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%) to the vessel.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M).
-
Heat the reaction to 100 °C and stir for 8 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the product.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Alternative Reagents
The accessibility of the alternative reagents is a critical factor in their practical application.
Synthesis of 3-Bromo-5-(bromomethyl)pyridine
This highly reactive intermediate is typically prepared from the corresponding alcohol immediately before use. The Appel reaction provides a reliable method for this transformation.[9]
Experimental Protocol: Appel Reaction for the Synthesis of 3-Bromo-5-(bromomethyl)pyridine
-
To an oven-dried flask under an inert atmosphere, add 3-bromo-5-(hydroxymethyl)pyridine (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous dichloromethane (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and filter to remove the triphenylphosphine oxide precipitate.
-
Concentrate the filtrate to yield the crude 3-bromo-5-(bromomethyl)pyridine, which should be used immediately in the subsequent step without further purification.
Note: Phosphorus tribromide (PBr₃) can also be used for this transformation, but the Appel reaction conditions are often milder and easier to handle on a lab scale.[1]
Conclusion and Strategic Recommendations
The choice of reagent for introducing the 3-bromo-5-(functionalized methyl)pyridine moiety is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
This compound remains a workhorse due to its commercial availability and balanced reactivity. It is a reliable choice for initial explorations and when its reactivity profile is sufficient for the desired transformation.
-
3-Bromo-5-(hydroxymethyl)pyridine is the ideal starting point when stability, safety, and cost are primary concerns, or when the synthetic route involves a cross-coupling reaction prior to side-chain modification. The hydroxyl group is robust and non-interfering in many palladium-catalyzed reactions. It offers the flexibility of converting to a more reactive halide at a later stage.
-
3-Bromo-5-(bromomethyl)pyridine should be the reagent of choice when high reactivity at the side chain is required, allowing for nucleophilic substitutions under mild conditions. This is particularly advantageous when dealing with sensitive substrates or when aiming to minimize reaction times and temperatures. Its lower stability necessitates that it is often best prepared and used immediately.
By understanding the distinct reactivity profiles and synthetic accessibility of these reagents, researchers can design more efficient, robust, and flexible synthetic routes for the preparation of novel and valuable pyridine-containing molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.
- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka.
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.
- Yadav, J. S., & Reddy, B. V. S. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
- ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine synthesis.
- Kim, M., Koo, Y., & Hong, S. (2022).
- Gualandi, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Gish, M. E., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- Maity, S., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Singh, U. P., & Singh, P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Khan, S. G., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- BenchChem. (2025).
- Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie.
- BenchChem. (2025). A Data-Driven Comparison of (Bromomethyl)cyclohexane and (Chloromethyl)cyclohexane Reactivity in Nucleophilic Substitution.
- Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3).
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
- De La Cruz, M. J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C - Journal of Carbon Research.
- BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- BenchChem. (2025). A Comparative Kinetic Study of 1-Iodobutane and Other Primary Alkyl Halides in Nucleophilic Substitution Reactions.
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
- Khan, S. G., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Al-Moktadir, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- Wang, Y., et al. (2024).
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxypyridine.
- Zhuravel, I. O., et al. (2007). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides.
- Belyakov, S., et al. (2021). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry.
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Appel Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis of 3-Substituted Pyridines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a cornerstone of molecular design. Its presence in numerous pharmaceuticals and agrochemicals underscores the critical need for efficient and regioselective synthetic methods. Among the various isomers, 3-substituted pyridines present a unique synthetic challenge due to the inherent electronic properties of the pyridine ring. This guide provides an in-depth comparison of key synthetic strategies, offering field-proven insights and detailed protocols to empower your synthetic endeavors.
The Challenge of C3 Functionalization
The pyridine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution (EAS), making reactions sluggish compared to benzene.[1] When EAS does occur, it preferentially directs incoming electrophiles to the C3 position.[2][3] This is because the cationic intermediates formed from attack at C2, C4, or C6 are significantly destabilized by having a positive charge adjacent to the electronegative nitrogen.[2]
Conversely, nucleophilic aromatic substitution (NAS) is favored at the C2, C4, and C6 positions, where the negative charge of the Meisenheimer-type intermediate can be stabilized by the nitrogen atom.[4][5][6] Direct nucleophilic attack at C3 is therefore challenging. These fundamental reactivity patterns necessitate clever and often multi-step strategies to achieve the desired 3-substituted pyridine targets.
This guide will explore and compare three principal strategies for accessing this important structural motif:
-
Classical Ring Synthesis: Building the pyridine ring with the desired substituent already in place, exemplified by the Bohlmann-Rahtz Pyridine Synthesis.
-
Transition-Metal Catalyzed Cross-Coupling: Leveraging the power of catalysis to forge C-C bonds at the C3 position, with a focus on the Negishi coupling.
-
Direct C-H Functionalization: An emerging and atom-economical approach to introduce substituents directly onto the pyridine backbone.
The Bohlmann-Rahtz Pyridine Synthesis: A Classic Approach to Ring Construction
The Bohlmann-Rahtz synthesis is a robust and versatile method for constructing the pyridine ring itself, offering a direct route to 2,3,6-trisubstituted pyridines.[7] The strategy involves the condensation of an enamine with an ethynylketone, which proceeds through an aminodiene intermediate that subsequently undergoes a thermally induced cyclodehydration.[8][9]
Mechanistic Insights & Experimental Causality
The beauty of the Bohlmann-Rahtz synthesis lies in its convergent nature. By carefully selecting the enamine and ethynylketone starting materials, one can pre-install the desired substituents at the 2, 3, and 6 positions of the final pyridine product. The initial Michael-type addition of the enamine to the activated alkyne is a key bond-forming step. The subsequent cyclization is driven by the formation of the stable aromatic pyridine ring.
A significant drawback of the original protocol was the high temperature required for the final cyclodehydration step.[7] Modern modifications have addressed this by employing acid catalysis (e.g., acetic acid, Amberlyst-15) to facilitate the cyclization at much lower temperatures, thereby broadening the substrate scope and improving the overall efficiency.[7][8]
Caption: The reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.
Detailed Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This protocol is adapted from modern, acid-catalyzed one-pot procedures which enhance the efficiency of the synthesis.[7]
-
In Situ Enamine Formation (Optional but Recommended): To a solution of a β-ketoester (1.0 equiv) in anhydrous toluene (0.5 M), add ammonium acetate (1.2 equiv). Heat the mixture to reflux with a Dean-Stark trap to remove water, typically for 2-4 hours, until the starting material is consumed (monitored by TLC).
-
Condensation and Cyclization: Cool the reaction mixture to room temperature. Add the ethynylketone (1.0 equiv) followed by glacial acetic acid (5-10 mol%).
-
Reaction Progression: Heat the mixture to 80-110 °C and monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-substituted pyridine.
Negishi Cross-Coupling: Precision in C-C Bond Formation
For the functionalization of a pre-existing pyridine ring, transition-metal catalyzed cross-coupling reactions are indispensable tools. The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly effective for forming C-C bonds with high functional group tolerance and excellent yields.[10] To synthesize 3-substituted pyridines via this method, a 3-halopyridine is the typical starting material.
Mechanistic Insights & Experimental Causality
The catalytic cycle of the Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligands is crucial for success. Palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands, are commonly employed due to their high reactivity and broad functional group compatibility.[11][12] The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from an organic halide and activated zinc.
The reactivity of the 3-halopyridine can be a limiting factor, with the order of reactivity being I > Br > Cl.[11] For less reactive chlorides, more sophisticated catalyst systems with electron-rich and bulky phosphine ligands (e.g., XPhos) may be required to achieve efficient coupling.[12]
Caption: A general experimental workflow for the Negishi cross-coupling.
Detailed Experimental Protocol: Negishi Coupling for 3-Arylpyridines
This protocol outlines a general procedure for the palladium-catalyzed Negishi coupling of a 3-bromopyridine with an arylzinc reagent.
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the aryl bromide (1.1 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes at this temperature. In a separate flask, prepare a solution of zinc chloride (1.2 equiv) in anhydrous THF. Add the zinc chloride solution to the aryllithium solution at -78 °C and allow the mixture to warm to room temperature over 1 hour.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add the 3-bromopyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Direct C-H Functionalization: The Modern, Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling methods by avoiding the pre-functionalization of starting materials.[13] For pyridines, achieving regioselective C-H functionalization at the C3 position has been a significant challenge, but recent advances in transition-metal catalysis have made this increasingly feasible.[14][15]
Mechanistic Insights & Experimental Causality
The key to successful C3-H functionalization lies in overcoming the intrinsic preference for reaction at the C2 and C4 positions.[16] This is often achieved through the use of specifically designed directing groups or by exploiting subtle electronic and steric effects of the substrate and catalyst. Rhodium and palladium catalysts have shown particular promise in this area.[15]
For instance, some methods employ a removable directing group on the pyridine nitrogen or at the C2 position to steer the metal catalyst to the adjacent C3 position. Other strategies rely on the inherent electronic properties of the substrate and carefully chosen ligands to favor C3 functionalization. These reactions often proceed via a concerted metalation-deprotonation pathway or through the formation of a metallacyclic intermediate.
Caption: A simplified workflow for direct C-H functionalization of pyridines.
Representative Experimental Protocol: Rh(III)-Catalyzed C3-Alkenylation
This protocol is a generalized representation of a directed C-H alkenylation reaction.
-
Reaction Setup: In a sealed tube, combine the N-directing group-containing pyridine substrate (1.0 equiv), the alkene coupling partner (1.5-2.0 equiv), the Rh(III) catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%).
-
Solvent and Additives: Add a suitable solvent (e.g., 1,2-dichloroethane or t-AmylOH) and any necessary additives, such as a carboxylic acid co-catalyst (e.g., pivalic acid, 20 mol%).
-
Reaction Progression: Seal the tube and heat the mixture to the specified temperature (typically 80-120 °C) for 12-24 hours.
-
Work-up and Deprotection: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate and, if necessary, perform a deprotection step to remove the directing group according to established literature procedures.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-alkenylated pyridine.
Comparative Summary
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Substituents |
| Bohlmann-Rahtz Synthesis | Convergent; builds the ring directly; good for polysubstituted pyridines. | High temperatures may be required; limited to specific substitution patterns (2,3,6-). | Alkyl, Aryl |
| Negishi Cross-Coupling | High functional group tolerance; excellent yields; well-established and reliable. | Requires pre-functionalized (halogenated) pyridines; organozinc reagents can be sensitive. | Alkyl, Aryl, Alkenyl, Alkynyl |
| Direct C-H Functionalization | Atom-economical; avoids pre-functionalization; step-efficient. | Regioselectivity can be challenging; often requires directing groups; catalyst- and substrate-dependent. | Aryl, Alkenyl |
Conclusion
The synthesis of 3-substituted pyridines remains a highly active and important area of research. The choice of synthetic route is ultimately dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
-
The Bohlmann-Rahtz synthesis offers a powerful "bottom-up" approach, ideal for when the desired substitution pattern can be incorporated into readily available acyclic precursors.
-
The Negishi cross-coupling represents a "top-down" strategy of choice for its reliability and broad scope in functionalizing pre-formed 3-halopyridines.
-
Direct C-H functionalization is the future, providing elegant and efficient pathways that minimize waste and synthetic steps, although its application often requires more specialized catalytic systems and optimization.
By understanding the mechanistic underpinnings and practical considerations of each of these methods, researchers can make informed decisions to efficiently access the diverse and valuable class of 3-substituted pyridines.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Ríos-Lombardía, N., et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(3), 916-925. [Link]
-
Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(27), 14817-14824. [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Zhao, J., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(27), 14817-14824. [Link]
-
Electrophilic aromatic substitution reactions of pyridine normally occur at C3. (n.d.). Study.com. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive. [Link]
-
Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia. [Link]
-
Electrophilic substitution on pyridine. (n.d.). Química Orgánica. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.). [Link]
-
Jones, D. H., et al. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3544–3547. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
-
El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 21(8), 1056. [Link]
-
Sharma, U., et al. (2017). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 13, 2336–2394. [Link]
-
Gibson, C. L., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9776-9795. [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Sarpong, R., et al. (2020). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]
-
Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and.... (n.d.). ResearchGate. [Link]
-
Olsson, R., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
-
Negishi coupling. (n.d.). Wikipedia. [Link]
-
Cuesta, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 302-323. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Knochel, P., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (2014). Denmark Group. [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. (2018). Slideshare. [Link]
-
Pyridine - Synthesis & Reactions. (2017). YouTube. [Link]
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. homework.study.com [homework.study.com]
- 3. aklectures.com [aklectures.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. quora.com [quora.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 3-Bromo-5-(chloromethyl)pyridine and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectral characteristics of 3-Bromo-5-(chloromethyl)pyridine alongside its common synthetic precursors, 3,5-Lutidine and 3-Bromo-5-methylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed examination of how molecular transformations are reflected in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, a brominated pyridine ring with a reactive chloromethyl group, make it a versatile intermediate. Understanding the spectral signatures of this target molecule in relation to its precursors is crucial for reaction monitoring, quality control, and structural confirmation. This guide will dissect the spectral data of each compound, providing a clear rationale for the observed chemical shifts, vibrational frequencies, and fragmentation patterns.
The synthetic pathway often begins with 3,5-Lutidine (3,5-dimethylpyridine), which is then selectively brominated to yield 3-Bromo-5-methylpyridine. Subsequent free-radical chlorination of the methyl group furnishes the final product, this compound.
Figure 1: Synthetic route to this compound.
Comparative Spectral Analysis
A thorough analysis of the spectral data reveals the incremental changes in the molecular structure as we move from the starting material to the final product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The table below summarizes the key ¹H NMR spectral data for this compound and its precursors.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 3,5-Lutidine | H-2, H-6 | ~8.21 | s |
| H-4 | ~7.26 | s | |
| -CH₃ | ~2.25 | s | |
| 3-Bromo-5-methylpyridine | H-2 | ~8.45 | d |
| H-4 | ~7.85 | t | |
| H-6 | ~8.55 | d | |
| -CH₃ | ~2.38 | s | |
| This compound | H-2 | ~8.65 | d |
| H-4 | ~8.05 | t | |
| H-6 | ~8.75 | d | |
| -CH₂Cl | ~4.60 | s |
Analysis of ¹H NMR Spectra:
-
3,5-Lutidine: The ¹H NMR spectrum of 3,5-Lutidine is relatively simple due to its symmetry. The two equivalent protons at positions 2 and 6 appear as a singlet around 8.21 ppm. The proton at position 4 gives a singlet at approximately 7.26 ppm, and the six equivalent protons of the two methyl groups produce a sharp singlet at about 2.25 ppm.
-
3-Bromo-5-methylpyridine: The introduction of a bromine atom at the 3-position breaks the molecule's symmetry, leading to a more complex spectrum. The protons on the pyridine ring are now distinct and exhibit splitting patterns. The H-2 and H-6 protons appear as doublets, and the H-4 proton as a triplet (or more complex multiplet due to meta-coupling). The electron-withdrawing effect of the bromine atom causes a downfield shift of the adjacent protons (H-2 and H-4) compared to 3,5-Lutidine. The methyl group protons remain as a singlet but are slightly shifted downfield to around 2.38 ppm.[2]
-
This compound: The most significant change in the ¹H NMR spectrum upon conversion to the final product is the disappearance of the methyl singlet and the appearance of a new singlet for the chloromethyl (-CH₂Cl) protons at approximately 4.60 ppm. This downfield shift from the methyl protons is due to the strong deshielding effect of the adjacent chlorine atom. The aromatic protons experience a further slight downfield shift due to the electron-withdrawing nature of the chloromethyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.[1] The chemical shifts of the carbon atoms are sensitive to their electronic environment.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3,5-Lutidine | C-2, C-6 | ~147.3 |
| C-3, C-5 | ~132.4 | |
| C-4 | ~137.0 | |
| -CH₃ | ~18.1 | |
| 3-Bromo-5-methylpyridine | C-2 | ~150.1 |
| C-3 | ~121.5 | |
| C-4 | ~140.0 | |
| C-5 | ~137.5 | |
| C-6 | ~147.8 | |
| -CH₃ | ~18.3 | |
| This compound | C-2 | ~151.0 |
| C-3 | ~122.0 | |
| C-4 | ~138.5 | |
| C-5 | ~139.5 | |
| C-6 | ~148.5 | |
| -CH₂Cl | ~44.5 |
Analysis of ¹³C NMR Spectra:
-
3,5-Lutidine: The symmetric nature of 3,5-Lutidine results in four distinct signals in its ¹³C NMR spectrum. The carbons attached to the nitrogen (C-2 and C-6) are the most deshielded, appearing around 147.3 ppm. The methyl-substituted carbons (C-3 and C-5) and the C-4 carbon appear in the aromatic region, while the methyl carbons themselves are found upfield at approximately 18.1 ppm.
-
3-Bromo-5-methylpyridine: Bromination at the C-3 position significantly impacts the chemical shifts. The C-3 signal is shifted upfield to around 121.5 ppm due to the "heavy atom effect" of bromine. The other ring carbons experience shifts based on the electronic perturbation caused by the bromine substituent. The methyl carbon signal remains in a similar region.
-
This compound: The conversion of the methyl group to a chloromethyl group results in a substantial downfield shift of the attached carbon, from ~18.3 ppm to ~44.5 ppm. This is a direct consequence of the electronegativity of the chlorine atom. The carbon atoms of the pyridine ring also show minor shifts reflecting the change in the electronic nature of the substituent at the 5-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
| Compound | Key Vibrational Modes | Wavenumber (cm⁻¹) |
| 3,5-Lutidine | C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 2980-2850 | |
| C=C, C=N stretching (ring) | 1600-1450 | |
| 3-Bromo-5-methylpyridine | C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 2980-2850 | |
| C=C, C=N stretching (ring) | 1600-1450 | |
| C-Br stretching | 700-500 | |
| This compound | C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 2980-2850 | |
| C=C, C=N stretching (ring) | 1600-1450 | |
| C-Cl stretching | 800-600 | |
| C-Br stretching | 700-500 |
Analysis of FT-IR Spectra:
-
3,5-Lutidine: The FT-IR spectrum of 3,5-Lutidine is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups below 3000 cm⁻¹, and characteristic pyridine ring stretching vibrations in the 1600-1450 cm⁻¹ region.[1]
-
3-Bromo-5-methylpyridine: The spectrum of 3-Bromo-5-methylpyridine is very similar to that of 3,5-Lutidine in the higher frequency region. The key difference is the appearance of a C-Br stretching vibration in the fingerprint region, typically between 700 and 500 cm⁻¹.
-
This compound: The introduction of the chloromethyl group introduces a characteristic C-Cl stretching absorption, which is typically observed in the 800-600 cm⁻¹ range. The presence of both C-Br and C-Cl stretching bands in the fingerprint region is a key indicator of the final product's structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| 3,5-Lutidine | 107 | 106 (M-H), 92 (M-CH₃) |
| 3-Bromo-5-methylpyridine | 171/173 (isotope pattern) | 170/172 (M-H), 91 (M-Br), 78 (pyridyl fragment) |
| This compound | 205/207/209 (isotope pattern) | 170/172 (M-Cl), 126 (M-Br), 90 (pyridyl fragment) |
Analysis of Mass Spectra:
-
3,5-Lutidine: The mass spectrum of 3,5-Lutidine shows a prominent molecular ion peak at m/z 107. Common fragmentation pathways include the loss of a hydrogen atom (M-1) to give a peak at m/z 106, and the loss of a methyl radical (M-15) to give a peak at m/z 92.
-
3-Bromo-5-methylpyridine: Due to the presence of bromine, the molecular ion appears as a characteristic doublet with peaks at m/z 171 and 173, with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation can involve the loss of a hydrogen atom, the bromine atom (leading to a peak at m/z 91), or cleavage of the methyl group.
-
This compound: The mass spectrum of the final product is more complex due to the presence of both bromine and chlorine isotopes. The molecular ion will exhibit a characteristic isotopic cluster with major peaks at m/z 205, 207, and 209. Key fragmentation pathways include the loss of a chlorine atom (M-35/37) to give fragments around m/z 170/172, and the loss of a bromine atom (M-79/81) to give a fragment at m/z 126. Cleavage of the chloromethyl group can also occur.
Experimental Protocols
General Considerations for Spectral Analysis
-
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
FT-IR Spectroscopy: Spectra of liquid samples can be obtained neat (as a thin film between salt plates). Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Electron Ionization (EI) is a common technique for these types of compounds, providing detailed fragmentation patterns.
Synthesis of this compound
A common laboratory-scale synthesis involves the free-radical chlorination of 3-Bromo-5-methylpyridine.
Figure 2: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve 3-Bromo-5-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.
-
Add N-Chlorosuccinimide (NCS) as the chlorinating agent and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash the filtrate with an appropriate aqueous solution (e.g., sodium thiosulfate solution, brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Conclusion
The spectral analysis of this compound and its precursors, 3,5-Lutidine and 3-Bromo-5-methylpyridine, provides a clear and logical progression of changes in their respective ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra. Each synthetic step introduces specific modifications to the molecule that are readily identifiable through these powerful analytical techniques. This guide serves as a valuable reference for scientists and researchers, enabling them to confidently identify and characterize these important chemical entities in their synthetic endeavors.
References
-
MDPI. (2019). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
NIH. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 3-Bromo-5-(chloromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine
Introduction
In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are indispensable building blocks. Their utility is often defined by the strategic placement of functional groups that allow for precise molecular elaboration. Among these, halomethylpyridines serve as critical intermediates, acting as electrophilic linchpins for connecting molecular fragments via nucleophilic substitution. This guide presents a detailed comparative analysis of the reactivity of two prominent, yet distinct, building blocks: 3-Bromo-5-(chloromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine .
While both molecules possess the same reactive chloromethyl moiety, the nature and position of the halogen substituent on the pyridine ring profoundly influence the electrophilicity of the benzylic carbon. Understanding these subtle electronic differences is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. This guide moves beyond a simple catalog of properties to explain the underlying chemical principles governing their reactivity, supported by theoretical frameworks and actionable experimental protocols.
Theoretical Framework: Unpacking the Electronic Effects
The primary reaction pathway for both compounds in the context of synthetic elaboration is the nucleophilic substitution at the chloromethyl group, typically proceeding via an S_N2 mechanism.[1][2] The rate of this reaction is directly proportional to the electrophilicity of the carbon atom bearing the chlorine. This electrophilicity is, in turn, modulated by the net electronic influence of the substituents on the pyridine ring.
The key factors at play are:
-
The Pyridine Nitrogen: The nitrogen atom is inherently electronegative and exerts a powerful electron-withdrawing inductive effect (-I) across the entire ring, reducing electron density, particularly at the ortho (2,6) and para (4) positions.[3] This makes the pyridine ring itself electron-deficient compared to benzene.
-
Halogen Substituents: Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): As electronegative elements, they withdraw electron density from the ring through the sigma bond framework. The strength of this effect follows the order of electronegativity: F > Cl > Br > I.
-
Resonance Effect (+R): Their lone pairs can donate electron density into the pi-system of the ring. This effect is most pronounced at the ortho and para positions.
-
The reactivity of the chloromethyl group is therefore a consequence of the interplay between these effects, which differ significantly based on the halogen's identity and its position relative to the nitrogen and the chloromethyl side chain.
Caption: Core electronic factors governing the S_N2 reactivity of the chloromethyl group.
Reactivity Comparison: A Head-to-Head Analysis
2-chloro-5-(chloromethyl)pyridine
In this isomer, the chloro substituent is at the 2-position (ortho to the nitrogen). This positioning has critical consequences:
-
Synergistic Electron Withdrawal: The powerful inductive effect of the pyridine nitrogen is strongest at the 2-position. The chloro group's own strong -I effect at this position acts in concert with the nitrogen, leading to a significant depletion of electron density across the ring.
-
Impact on the Reactive Site: This pronounced electron-deficient character of the ring system is relayed to the 5-position, increasing the partial positive charge (δ+) on the benzylic carbon of the chloromethyl group.
This heightened electrophilicity makes the chloromethyl carbon a more "attractive" target for incoming nucleophiles, thereby accelerating the rate of S_N2 substitution.
This compound
Here, the bromo substituent is at the 3-position (meta to the nitrogen). The electronic scenario is markedly different:
-
Weaker and More Distant Inductive Effect: Bromine is inherently less electronegative than chlorine, resulting in a weaker -I effect. Furthermore, being at the 3-position, it is further from the primary electron-withdrawing nitrogen atom, and its inductive influence on the overall ring electronics is less pronounced compared to a substituent at the 2-position.
-
Minimal Resonance Interaction: The +R effect of halogens primarily influences the ortho and para positions. At the meta position, its ability to donate electron density into the ring is negligible.
Consequently, the pyridine ring in this compound is less electron-deficient than in its 2-chloro counterpart. This results in a lower partial positive charge on the chloromethyl carbon.
Conclusion of the Comparison
Based on first principles of physical organic chemistry, a clear reactivity trend can be predicted:
2-chloro-5-(chloromethyl)pyridine is expected to be significantly more reactive towards nucleophilic substitution at the chloromethyl group than this compound.
The synergistic electron-withdrawing effects of the nitrogen and the 2-position chloro group create a more electrophilic reaction center, leading to a lower activation energy for the S_N2 transition state.
Experimental Validation: A Protocol for Kinetic Analysis
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol describes a robust method for monitoring the rate of substitution with a common nucleophile, morpholine, using LC-MS analysis.
Objective
To determine and compare the second-order rate constants for the reaction of 2-chloro-5-(chloromethyl)pyridine and this compound with morpholine.
Materials
-
Morpholine (high purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), HPLC grade
-
Internal Standard (e.g., 4,4'-di-tert-butylbiphenyl)
-
Reaction vials with septa
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 6. This compound hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Large-Scale Synthesis of 3-Bromo-5-(chloromethyl)pyridine: A Cost-Benefit Analysis
Executive Summary
3-Bromo-5-(chloromethyl)pyridine is a pivotal intermediate in pharmaceutical and agrochemical research, valued for its dual reactive sites that enable complex molecular architectures. However, its utility in large-scale synthesis is critically dependent on a cost-effective and safe manufacturing process. This guide provides an in-depth comparative analysis of two primary synthetic strategies: a traditional, multi-step route originating from readily available feedstocks, and a modern, process-optimized route designed for enhanced safety and efficiency. Our analysis indicates that while the classical route may appear economical based on starting material costs, the modern approach offers significant advantages in terms of process safety, reduced environmental impact, and potentially higher overall throughput, making it the superior choice for industrial-scale production where long-term costs and regulatory compliance are paramount.
Introduction: The Strategic Importance of a Bifunctional Pyridine Intermediate
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The specific substitution pattern of this compound offers synthetic chemists a powerful tool. The chloromethyl group at the 5-position serves as a potent electrophile for nucleophilic substitution, allowing for the facile introduction of various side chains.[4] Simultaneously, the bromine atom at the 3-position provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex biaryl or acetylenic linkages. This orthogonal reactivity makes it an invaluable building block for creating diverse libraries of compounds in drug discovery.[5] The challenge, however, lies in producing this intermediate at scale in a manner that is not only economically viable but also safe and environmentally responsible.
Synthetic Strategies: A Comparative Workflow
The selection of a synthetic route on an industrial scale is a multi-parameter optimization problem. Key considerations include the cost and availability of raw materials, the number of synthetic steps, reaction conditions (temperature, pressure), reagent toxicity, and waste generation. We will compare two divergent pathways to the target molecule.
Caption: Comparative Synthetic Workflows for this compound.
In-Depth Cost-Benefit Analysis
The choice between these routes is not trivial and depends heavily on the specific capabilities and priorities of the manufacturing facility. The following table provides a semi-quantitative comparison.
| Parameter | Route A: Classical (from Lutidine) | Route B: Optimized (from Bromonicotinic Acid) | Rationale & Expert Insights |
| Starting Material Cost | Low-Moderate | Moderate-High | 3,5-Lutidine is a common petrochemical-derived feedstock. 5-Bromonicotinic acid is a more specialized, higher-value starting material.[6] |
| Number of Steps | 3-4 steps | 2 steps | Route B is more convergent, which generally leads to higher overall yields and reduced processing time. |
| Overall Yield (Est.) | 40-50% | 65-75% | Each additional step in Route A introduces potential for material loss. Reduction of a carboxylic acid is typically a high-yielding transformation. |
| Key Reagents & Hazards | NaNO2/HBr: Corrosive, toxic NOx gas evolution. SOCl2: Highly toxic, corrosive, releases HCl and SO2 gas.[7][8] | Borane reagents: Flammable, require careful handling. Cyanuric Chloride: Solid, easier to handle than SOCl2, less hazardous byproducts.[7][8] | The use of thionyl chloride in Route A is a major drawback on a large scale due to the need for specialized scrubbers and containment systems to handle toxic gas byproducts.[8] |
| Reaction Conditions | Diazotization at 0-5°C; Chlorination often at reflux. | Reduction can be done at RT to moderate temps; Chlorination is mild. | Route A requires both sub-ambient and high-temperature steps, increasing energy costs and equipment complexity. |
| Throughput/Cycle Time | Lower | Higher | Fewer steps and simpler workups in Route B contribute to faster batch turnaround times. |
| Safety & Environmental | High Risk. Generation of toxic NOx and SO2 gases. Use of halogenated solvents. | Moderate Risk. Flammable reducing agents require engineered controls, but waste streams are generally more benign. | Route B aligns better with green chemistry principles by avoiding highly toxic reagents and minimizing gaseous emissions. |
| Final Product Purity | Moderate. Side reactions in bromination and chlorination can lead to isomeric impurities. | High. The reactions are generally cleaner with fewer side products. Over-chlorination is less of a risk with milder reagents.[7] |
Process Logic & Decision Framework
Selecting the optimal synthetic route is a strategic decision. The following framework illustrates the key decision points for a process chemist or production manager.
Caption: Decision matrix for selecting a synthesis strategy.
Key Experimental Protocols
The following are representative protocols for the critical, differentiating steps in the compared syntheses. They are provided for illustrative purposes and must be adapted and optimized for specific equipment and scale.
Protocol 1: Chlorination of Alcohol with Thionyl Chloride (Route A)
WARNING: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is highly corrosive and toxic, and the reaction evolves toxic HCl and SO2 gases.
-
Setup: A multi-neck, jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. The outlet of the condenser is connected to a gas scrubber system containing a caustic solution (e.g., aqueous NaOH).
-
Charging: The reactor is charged with 3-Bromo-5-(hydroxymethyl)pyridine (1.0 eq) and a suitable solvent such as toluene or dichloromethane (DCM).
-
Cooling: The mixture is cooled to 0-5 °C using a circulating chiller.
-
Addition: Thionyl chloride (1.2-1.5 eq) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: The mixture is cooled to room temperature, and the excess solvent and SOCl2 are removed under reduced pressure. The residue is carefully quenched by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction & Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which may require further purification by chromatography or crystallization.
Protocol 2: Milder Chlorination with Cyanuric Chloride (Route B)
This method, adapted from procedures for similar substrates, offers a safer alternative to thionyl chloride.[7][8]
-
Adduct Formation: In a separate vessel, cyanuric chloride (1.05 eq) is dissolved in N,N-Dimethylformamide (DMF) and stirred for approximately 1 hour at room temperature to form the Vilsmeier-type adduct.
-
Setup: A jacketed glass reactor is equipped with a mechanical stirrer and temperature probe.
-
Charging: A solution of 3-Bromo-5-(hydroxymethyl)pyridine (1.0 eq) in a solvent like Dichloromethane (DCM) is charged to the reactor.
-
Addition: The pre-formed cyanuric chloride-DMF adduct is transferred to the reactor containing the alcohol solution.
-
Reaction: The reaction is stirred at room temperature overnight. Progress is monitored by TLC or LC-MS.
-
Workup: The reaction is quenched by the addition of a large volume of deionized water. Solid cyanuric acid will precipitate.
-
Extraction & Isolation: The layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the product. This method often results in a cleaner product with a simpler workup compared to the SOCl2 method.[7]
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthetic route has profound implications beyond the laboratory bench. While a classical approach like Route A may be suitable for small-scale, exploratory synthesis due to inexpensive starting materials, its scalability is severely hampered by significant safety risks and environmental concerns associated with reagents like thionyl chloride.
For any process intended for pilot-plant or commercial-scale manufacturing, Route B represents a far more robust and responsible strategy. Its convergent nature, higher potential yield, and, most importantly, its use of safer, more manageable reagents like cyanuric chloride, translate to a lower overall risk profile and reduced long-term costs associated with waste management and safety infrastructure. The initial higher cost of the starting material is often offset by improved process efficiency, safety, and alignment with modern EHS standards. Therefore, we strongly recommend that any large-scale synthesis campaign for this compound prioritize the development and optimization of a process based on the principles outlined in Route B.
References
- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN106928173A.
-
Lovelady, C. L., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C - Journal of Carbon Research, 7(3), 54. Available at: [Link]
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. Available at: [Link]
- Pfister, J. R. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.
-
CRO SPLENDID LAB. This compound. Product Page. Available at: [Link]
- Tyagi, A., et al. (2024). Synthesis, Characterization and Evaluation of Novel Pyridine Derivatives. EPRA International Journal of Multidisciplinary Research (IJMR).
-
Fang, W.-Y., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Controlled Release, 339, 283–314. Available at: [Link]
-
Dunn, P. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265–291. Available at: [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. Available at: [Link]
-
Tyagi, A., et al. (2024). Synthesis, Characterization and Evaluation of Pyridine derivatives. STM Journals, 11(2), 35-48. Available at: [Link]
- Sharma, R., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical Research, 12(4), 285-292.
- Grand View Research. (2025). Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report. Report ID: GVR-4-68040-515-3.
- Meshram, G. A., & Deshmukh, M. B. (2019). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Innovative Technology and Exploring Engineering, 8(9S2), 526-529.
-
Lovelady, C. L., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Semantic Scholar. Available at: [Link]
- Helmy, A. S., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 789-801.
- Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37.
-
Chemsrc. This compound HYDROCHLORIDE. Product Page. Available at: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS#:39741-46-3 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 7. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Bromopyridines
Introduction: The Enduring Challenge and Utility of Bromopyridine Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] For researchers, particularly those in pharmaceutical and materials science, the synthesis of biaryl and heteroaryl compounds is of paramount importance, and pyridyl-containing molecules are a cornerstone of many biologically active compounds and functional materials.[1] Bromopyridines are common and readily available starting materials for these syntheses. However, the Suzuki coupling of bromopyridines is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst necessitate a careful and informed selection of the catalytic system.[3]
This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromopyridines. It is designed to move beyond a simple recitation of protocols and instead offer a deeper understanding of the causal factors that influence catalyst performance, thereby empowering researchers to make informed decisions for their specific synthetic challenges. We will delve into a comparison of catalyst systems, provide detailed experimental protocols, and explore the underlying mechanistic principles that govern this critical transformation.
Comparative Analysis of Catalyst Systems
The success of a Suzuki coupling reaction with a bromopyridine substrate is intrinsically linked to the choice of the palladium catalyst system, which comprises the palladium source and, most critically, the ancillary ligand. The ligand modulates the steric and electronic properties of the palladium center, profoundly influencing the key steps of the catalytic cycle. We will compare three major classes of catalyst systems: traditional phosphine-based catalysts, modern bulky electron-rich phosphine ligands, and N-heterocyclic carbene (NHC)-based precatalysts.
Traditional Phosphine Ligands: The Workhorse Catalyst
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, widely used, and commercially available catalyst for Suzuki couplings.[1] It is an air-sensitive solid that is typically used in catalyst loadings of 1-5 mol%. While effective for a range of substrates, its performance with the more challenging bromopyridines can be limited.
Strengths:
-
Cost-effective and readily available: It is one of the most common and affordable palladium catalysts.
-
Well-established: A vast body of literature exists for its use, providing a good starting point for reaction development.
Weaknesses:
-
Lower reactivity for challenging substrates: For electron-deficient or sterically hindered bromopyridines, reactions can be sluggish and may require higher temperatures and longer reaction times.
-
Ligand dissociation: In solution, Pd(PPh₃)₄ can dissociate to form more active, less-ligated palladium species, but the equilibrium can be complex and lead to inconsistent results.
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): A Leap in Reactivity
To address the limitations of traditional phosphine ligands, significant advancements have been made in the development of bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[1] These ligands are typically used in combination with a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃. The increased steric bulk and strong σ-donating ability of these ligands accelerate the rate-determining oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[1]
Strengths:
-
High reactivity: They are highly effective for the coupling of challenging substrates, including bromopyridines, often at lower catalyst loadings and temperatures than traditional catalysts.
-
Broad substrate scope: They exhibit excellent functional group tolerance and are effective for a wide range of bromopyridine and boronic acid coupling partners.
Weaknesses:
-
Higher cost: These specialized ligands and their corresponding palladium precatalysts are generally more expensive than Pd(PPh₃)₄.
-
Air sensitivity: While some precatalysts are air-stable, the ligands themselves can be air-sensitive and may require handling under an inert atmosphere.
N-Heterocyclic Carbene (NHC) Ligands (PEPPSI Catalysts): The Modern Powerhouse
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than electron-rich phosphines, which leads to the formation of highly stable and active palladium complexes.[1] A popular and commercially available example is the PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), which is an air- and moisture-stable precatalyst.
Strengths:
-
Exceptional activity: PEPPSI-type catalysts are highly active and can achieve high turnover numbers, often allowing for very low catalyst loadings (down to 0.1 mol% or less).[4]
-
Thermal stability: The strong Pd-NHC bond imparts high thermal stability to the catalyst, making it suitable for reactions that require elevated temperatures.
-
Air and moisture stability: The precatalysts are often crystalline solids that are easy to handle and do not require strictly inert atmosphere techniques for weighing and dispensing.
Weaknesses:
-
Cost: Similar to advanced phosphine ligands, NHC-based catalysts can be more expensive than traditional palladium sources.
Data Presentation: A Head-to-Head Comparison
To provide a clearer picture of the relative performance of these catalyst systems, the following table summarizes typical experimental outcomes for the Suzuki coupling of 3-bromopyridine with phenylboronic acid.
Disclaimer: The data in this table is a representative compilation from various sources and is intended for illustrative purposes to highlight general performance trends. It may not reflect a direct head-to-head comparison under identical conditions. For rigorous comparison, it is always recommended to perform parallel experiments.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Analysis of Performance Trends:
As the data illustrates, there is a clear trend of increasing efficiency and activity from the traditional Pd(PPh₃)₄ catalyst to the more modern systems. The Pd(OAc)₂/SPhos system offers a significant improvement in terms of reaction time and yield with a lower catalyst loading. The PEPPSI-IPr catalyst demonstrates the highest activity, achieving a near-quantitative yield in a shorter time with the lowest catalyst loading, resulting in a significantly higher turnover number.
Experimental Protocols
The following are detailed, step-by-step methodologies for a generalized Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using the three classes of catalysts discussed.
Conceptual Workflow for Suzuki Coupling
Caption: A generalized workflow for a typical Suzuki coupling experiment.
Protocol 1: Using a Traditional Phosphine-Based Catalyst (Pd(PPh₃)₄)
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add the bromopyridine, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
Add the toluene and water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Bulky Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, the bromopyridine, the arylboronic acid, and K₃PO₄.[1]
-
Add 1,4-dioxane (5 mL).[1]
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[1]
-
Seal the flask and heat the reaction mixture to 100 °C for the required time (e.g., 4 hours).
-
Follow the workup and purification procedure as described for the traditional phosphine-based catalyst.
Protocol 3: Using an NHC-Based Catalyst (PEPPSI-IPr)
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
t-Amyl alcohol (5 mL)
-
Reaction vial with a screw cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst, the bromopyridine, the arylboronic acid, and Cs₂CO₃ to a reaction vial.[1]
-
Add t-amyl alcohol (5 mL).[1]
-
Seal the vial and heat the reaction mixture to 100 °C for the required time (e.g., 2 hours).[1]
-
Follow the workup and purification procedure as described for the traditional phosphine-based catalyst.
Mechanistic Insights: The "Why" Behind the Reaction
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the carbon-bromine bond of the bromopyridine. This is often the rate-determining step of the reaction. The palladium is oxidized from the 0 to the +2 oxidation state, forming a Pd(II) complex. Electron-rich ligands on the palladium center can accelerate this step by increasing the electron density on the metal, making it more nucleophilic.
-
Transmetalation: In this step, the organic group from the boronic acid (or more accurately, the boronate species formed by the reaction of the boronic acid with the base) is transferred to the palladium(II) complex, displacing the bromide. The base plays a crucial role here, activating the boronic acid to facilitate this transfer.
-
Reductive Elimination: This is the final step of the cycle, where the two organic groups (the pyridine and the aryl group from the boronic acid) on the palladium center are coupled together to form the desired biaryl product. The palladium is reduced from the +2 to the 0 oxidation state, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands can promote this step by creating steric strain that is relieved upon formation of the product.
Conclusion and Future Outlook
The choice of catalyst for the Suzuki coupling of bromopyridines is a critical decision that significantly impacts the efficiency, cost, and environmental footprint of a synthetic route. While traditional catalysts like Pd(PPh₃)₄ remain useful for simpler transformations, the development of bulky, electron-rich phosphine ligands and robust NHC-based precatalysts has revolutionized the field, enabling the efficient coupling of even the most challenging bromopyridine substrates.
For routine couplings where cost is a primary concern, a well-optimized protocol with Pd(PPh₃)₄ may be sufficient. However, for complex syntheses, challenging substrates, or when high throughput and efficiency are paramount, the investment in more advanced catalyst systems like those based on SPhos or PEPPSI-IPr is often justified by the superior results they provide. As catalyst development continues to advance, we can anticipate the emergence of even more active, stable, and cost-effective solutions for this indispensable transformation in the synthetic chemist's toolbox.
References
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Bromo-5-(chloromethyl)pyridine Purity
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. 3-Bromo-5-(chloromethyl)pyridine, a key building block in the synthesis of novel pharmaceuticals, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for the validation of this compound purity, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry, offering detailed, self-validating protocols to ensure the integrity of your analytical results.
The Criticality of Purity for this compound
This compound is a halogenated pyridine derivative frequently employed in the synthesis of complex organic molecules. The presence of bromine and a chloromethyl group provides two reactive sites for further chemical modifications. However, impurities arising from the synthesis, such as starting materials, by-products, or degradation products, can lead to undesired side reactions, lower yields, and the introduction of potentially toxic components into the drug substance. Therefore, robust and validated analytical methods are paramount for the quality control of this critical intermediate.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. impurity profiling). Here, we compare the three most common techniques for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Neutralization reaction between the basic pyridine nitrogen and a standard acid. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Quantifies the total basicity of the sample, providing an overall purity value. |
| Specificity | High; can separate the main component from structurally similar impurities. | High; excellent separation for volatile impurities. | Low; not specific for the target analyte if other basic or acidic impurities are present. |
| Sensitivity | High; can detect and quantify trace-level impurities. | Very high; particularly with sensitive detectors like FID or MS. | Moderate; not suitable for trace impurity analysis. |
| Sample Throughput | Moderate; typical run times are in the range of 10-30 minutes. | High; faster run times are often achievable. | High; can be performed relatively quickly. |
| Instrumentation Cost | High | High | Low |
In-Depth Experimental Protocols and Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] The following protocols are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[2][3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is often the method of choice for the purity determination of pharmaceutical intermediates due to its versatility and high resolving power. A reverse-phase method is typically suitable for pyridine derivatives.
Diagram of the HPLC Validation Workflow
Caption: A typical workflow for the validation of an HPLC method.
Experimental Protocol: HPLC Method Validation
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Validation Parameters:
-
Specificity (Forced Degradation Study): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] To demonstrate this, a forced degradation study is performed.[4]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a diode array detector can further confirm the specificity.
-
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Perform recovery studies by spiking a known amount of pure this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).[2]
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
-
Introduce small variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC can be an excellent alternative or complementary method to HPLC.
Diagram of the GC Validation Workflow
Caption: A typical workflow for the validation of a GC method.
Experimental Protocol: GC Method Validation
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or as per MS requirements.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This program should be optimized to ensure good separation of the analyte from any potential impurities.
-
Injection Volume: 1 µL (split or splitless injection, depending on the required sensitivity).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Validation Parameters:
The validation parameters for the GC method are the same as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness). For specificity, in addition to forced degradation, it is advisable to spike the sample with known potential impurities if they are available. A potential impurity in the synthesis of substituted chloromethylpyridines is the corresponding over-chlorinated product.[7]
Acid-Base Titration Method
Titration is a classic and cost-effective method for determining the overall purity of a substance. For this compound hydrochloride, a two-step titration can be employed: first to neutralize the hydrochloride and then to titrate the basic pyridine nitrogen. Alternatively, a simpler approach is to dissolve the sample in a non-aqueous solvent and titrate the total basicity.
Experimental Protocol: Titration Method
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet indicator.
-
Procedure:
-
Accurately weigh about 200 mg of this compound hydrochloride into a clean, dry flask.
-
Dissolve the sample in 25 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator. The solution will be violet.
-
Titrate with 0.1 N perchloric acid until the color changes to blue-green.
-
Perform a blank titration with the same volume of solvent and indicator.
-
Calculate the purity based on the volume of titrant consumed.
-
Validation Parameters:
-
Accuracy: Analyze a certified reference standard of this compound hydrochloride and compare the result to the certified value.
-
Precision (Repeatability): Perform at least six replicate titrations of the same sample. The RSD should be ≤ 1%.
-
Linearity: While not a typical validation parameter for titration in the same way as for chromatographic methods, a correlation between the sample weight and the titrant volume can be established.
Conclusion: Selecting the Optimal Method
The choice of the analytical method for determining the purity of this compound depends on the specific analytical needs.
-
HPLC is the most versatile and reliable method for both routine quality control and in-depth impurity profiling, especially for non-volatile impurities. Its ability to perform stability-indicating assays is a significant advantage.
-
GC is an excellent alternative, particularly for identifying and quantifying volatile impurities. It can serve as a valuable orthogonal technique to HPLC.
-
Titration offers a simple, rapid, and cost-effective way to determine the overall purity (assay) but lacks the specificity to identify and quantify individual impurities.
A comprehensive approach utilizing HPLC as the primary method for purity and impurity determination, complemented by GC for volatile impurity analysis and titration for a quick assay check, will provide the most robust and reliable characterization of this compound purity. This multi-faceted analytical strategy ensures the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. 2006;63(6):467-474.
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
MedCrave. Forced Degradation Studies. 2016. Available from: [Link]
- Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. 2022;13(4).
-
IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. 2005. Available from: [Link]
- OMICS International.
-
Alfa Aesar. Certificate of analysis: this compound hydrochloride, 96%. Available from: [Link]
-
PubChem. This compound hydrochloride. Available from: [Link]
- PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. 2015.
- PubMed. [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. 1990.
- Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2013.
-
007Chemicals. This compound hydrochloride. Available from: [Link]
-
Molbase. This compound HYDROCHLORIDE. Available from: [Link]
-
PubChemLite. 3-bromo-2-chloro-5-(trifluoromethyl)pyridine. Available from: [Link]
-
Amerigo Scientific. This compound hydrochloride. Available from: [Link]
- Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Google Patents.
- Zenodo.
- MDPI. Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. 2022.
- LibreTexts Chemistry. Chapter 9: Titrimetric Methods.
- Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. 2021.
-
NIST. Pyridine hydrochloride. Available from: [Link]
- Tikrit Journal of Pure Science. Determination Micro Spectrohotometric of Pyridoxine Hydrochloride and Nicotinamide via Derivative Spectrophotometry First and Second. 2023.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
assessing the scalability of 3-Bromo-5-(chloromethyl)pyridine synthesis
An In-Depth Guide to the Scalable Synthesis of 3-Bromo-5-(chloromethyl)pyridine: A Comparative Analysis
For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of a synthetic route is paramount. The ultimate viability of a molecule often hinges not just on its initial discovery but on the ability to produce it safely, economically, and at a scale sufficient for clinical trials and commercialization. This compound is a critical heterocyclic building block, valued for its utility in constructing complex molecular architectures in both pharmaceutical and agrochemical industries.
However, the synthesis of this seemingly simple disubstituted pyridine is nuanced, presenting distinct challenges in regioselectivity and functional group installation. This guide provides an in-depth, comparative analysis of the primary synthetic strategies, moving beyond mere procedural descriptions to dissect the underlying chemical principles that govern their scalability. We will evaluate each route through the lens of process chemistry, focusing on yield, purity, safety, environmental impact, and overall operational robustness.
Core Synthetic Strategies: A High-Level Overview
The scalable production of this compound generally proceeds through two dominant strategic pathways, each beginning from a different commercially available precursor. A third, related pathway involving a Sandmeyer reaction is often employed for the synthesis of one of the key intermediates. Our analysis will focus on a direct comparison of:
-
Route A: The Radical Chlorination Pathway - A direct approach involving the chlorination of a methyl group on a pre-formed pyridine ring.
-
Route B: The Hydroxymethyl Intermediate Pathway - A more controlled, multi-step approach involving the reduction of a carbonyl group followed by substitution.
The choice between these routes is not trivial and has significant implications for process development and manufacturing.
Caption: High-level comparison of primary synthetic routes.
Route A: Radical Chlorination of 3-Bromo-5-methylpyridine
This approach is predicated on the direct functionalization of the methyl group of 3-Bromo-5-methylpyridine. The starting material itself can be synthesized from 3-amino-5-methylpyridine via a Sandmeyer reaction.[1] This pathway is attractive due to its directness.
Mechanism and Rationale
The conversion of the methyl group to a chloromethyl group proceeds via a free-radical chain reaction.[2] Common reagents for this transformation include N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).
The mechanism involves three key stages:
-
Initiation: The initiator decomposes to form radicals, which then abstract a chlorine atom from the chlorinating agent to generate a chlorine radical.
-
Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group on the pyridine ring, forming a benzylic-type radical. This radical is stabilized by the aromatic ring. It then reacts with another molecule of the chlorinating agent to form the desired product and a new chlorine radical, continuing the chain.
-
Termination: Two radicals combine to end the chain reaction.
Caption: Simplified free-radical chlorination mechanism.
Experimental Protocol (Illustrative)
-
To a solution of 3-Bromo-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., chlorobenzene or acetonitrile[3]) is added N-Chlorosuccinimide (1.1 eq).
-
A catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq) is added.
-
The mixture is heated to reflux (typically 70-90 °C) and monitored by HPLC or GC for the disappearance of the starting material.
-
Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off.
-
The filtrate is washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or chromatography.
Scalability Assessment
| Parameter | Assessment & Rationale |
| Yield & Purity | Moderate to Low. Radical reactions are notoriously difficult to control. Over-reaction can lead to the formation of 3-bromo-5-(dichloromethyl)pyridine and other impurities, complicating purification and lowering the isolated yield of the desired mono-chlorinated product. |
| Process Safety | High Concern. Radical initiators like AIBN can decompose violently if not handled correctly. The reaction itself can be highly exothermic, posing a risk of thermal runaway on a large scale. Strict temperature control is critical. |
| Reagent Cost | Moderate. While NCS and AIBN are common, their cost can be a factor at the multi-ton scale. The primary cost driver is often the purification required to achieve high purity. |
| Environmental | Moderate Concern. Historically, these reactions were run in solvents like carbon tetrachloride, which is now banned. While alternative solvents exist, they are often chlorinated and present their own disposal challenges.[3] |
| Overall Scalability | Low to Moderate. The lack of selectivity and significant safety concerns make this route challenging for large-scale industrial production. It is more suited for lab-scale or small pilot-scale synthesis where extensive purification is feasible. |
Route B: The Hydroxymethyl Intermediate Pathway
This strategy is a more controlled, two-step process that avoids the pitfalls of radical chemistry. It begins with a suitable 5-bromonicotinic acid derivative, which is first reduced to the corresponding alcohol, 3-bromo-5-(hydroxymethyl)pyridine, and then chlorinated.
Mechanism and Rationale
Step 1: Reduction. The synthesis typically starts with an ester of 5-bromonicotinic acid. The ester is reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This is a standard, high-yielding nucleophilic acyl substitution followed by reduction.
Step 2: Chlorination. The resulting alcohol is then converted to the target chloromethyl compound. This is a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. However, its use generates toxic sulfur dioxide and HCl gas, which requires robust scrubbing systems on a large scale.[4] A significant process improvement involves using milder and safer chlorinating agents like cyanuric chloride in the presence of DMF.[4][5] This alternative avoids the generation of gaseous byproducts, as the byproduct is solid cyanuric acid, which can be easily filtered off, simplifying the workup.[5]
Caption: Workflow for the Hydroxymethyl Intermediate Pathway.
Experimental Protocols (Illustrative)
Protocol B1: Reduction
-
Methyl 5-bromonicotinate (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride (1.5-2.0 eq) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LCMS).
-
The reaction is quenched carefully with water, and the solvent is removed under reduced pressure. The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield 3-bromo-5-(hydroxymethyl)pyridine, which is often pure enough for the next step.
Protocol B2: Chlorination with Cyanuric Chloride (Safer Alternative)
-
To a solution of 3-bromo-5-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane is added N,N-dimethylformamide (catalytic).
-
The mixture is cooled to 0 °C, and cyanuric chloride (0.5 eq) is added.
-
The reaction is stirred at 0 °C and allowed to slowly warm to room temperature. Progress is monitored by HPLC.
-
Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The solid cyanuric acid byproduct is removed by filtration.
-
The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield the final product.
Scalability Assessment
| Parameter | Assessment & Rationale |
| Yield & Purity | High. Both the reduction and the chlorination steps are typically high-yielding and selective. The formation of byproducts is minimal, leading to a crude product of high purity that often can be purified by simple crystallization rather than chromatography. |
| Process Safety | Good. This route avoids energetic radical initiators. While NaBH₄ reacts with water and SOCl₂ is corrosive and toxic, the hazards are well-understood and manageable with standard chemical engineering controls. The use of alternatives like cyanuric chloride significantly improves the safety profile.[4] |
| Reagent Cost | Favorable. The starting materials and reagents (nicotinic acid derivatives, NaBH₄, SOCl₂) are commodity chemicals, making the overall cost profile attractive for large-scale synthesis. |
| Environmental | Good. The reactions can be run in more environmentally friendly solvents. The cyanuric chloride method, in particular, is advantageous as it minimizes gaseous emissions and creates a solid, easily handled waste stream. |
| Overall Scalability | High. This is the preferred route for industrial-scale production. Its predictability, high yields, cleaner reaction profiles, and manageable safety concerns make it a robust and reliable process. |
Comparative Summary and Recommendation
| Feature | Route A: Radical Chlorination | Route B: Hydroxymethyl Pathway |
| Starting Material | 3-Bromo-5-methylpyridine | 5-Bromonicotinic acid derivative |
| Number of Steps | 1 (from precursor) | 2 (from precursor) |
| Typical Overall Yield | 40-60% | 75-90% |
| Key Scalability Issue | Lack of selectivity, thermal safety | Handling of gaseous byproducts (if using SOCl₂) |
| Purification Method | Distillation / Chromatography | Crystallization / Extraction |
| Safety Profile | High Concern (Exotherm, Initiators) | Good / Manageable |
| Industrial Viability | Low. Suitable for small scale only. | High. Preferred industrial method. |
Conclusion
While the radical chlorination of 3-Bromo-5-methylpyridine (Route A) offers the most direct path on paper, its inherent lack of selectivity and significant safety hazards render it poorly suited for scalable manufacturing. The impurities generated necessitate difficult and costly purification procedures, diminishing its apparent efficiency.
The Hydroxymethyl Intermediate Pathway (Route B) stands out as the superior strategy for any application requiring more than a few kilograms of material. Although it involves an additional synthetic step, the benefits are overwhelming: higher yields, exceptional purity, a significantly better safety profile, and operational simplicity. The ability to replace traditional chlorinating agents like thionyl chloride with solid reagents such as cyanuric chloride further solidifies its status as a greener and more robust industrial process. For researchers and drug development professionals planning for the future, investing development time into the Hydroxymethyl Intermediate Pathway is the logical, efficient, and ultimately more scalable choice.
References
-
Liu, R. Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Available from: [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Chlorination. Wordpress. Available from: [Link]
-
University of Colorado, Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available from: [Link]
-
ResearchGate. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available from: [Link]
-
Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]
-
Johnson, M. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available from: [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
Orgo Made Easy. (2019). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination. YouTube. Available from: [Link]
Sources
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(chloromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Just as vital is the safe and responsible management of the chemical reagents and byproducts involved. This guide provides an in-depth, procedurally-focused directive on the proper disposal of 3-Bromo-5-(chloromethyl)pyridine, a halogenated pyridine derivative that demands careful handling due to its hazardous properties. Our focus is to provide actionable intelligence that ensures laboratory safety and environmental stewardship, reinforcing the bedrock of trust in our shared scientific endeavors.
Hazard Assessment and Chemical Profile of this compound
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. This compound hydrochloride is classified with significant hazard warnings.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is designated as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[2][3]
The primary hazards are corrosive and irritant properties.[1] The chloromethyl group is a known lachrymator and is reactive, while the brominated pyridine core presents environmental concerns common to halogenated organic compounds.
Table 1: Key Hazard and Physicochemical Data for this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 39741-46-3 | [1][3] |
| Molecular Formula | C₆H₆BrCl₂N | [1] |
| Molecular Weight | 242.93 g/mol | [1] |
| GHS Pictograms | Corrosion, Harmful | [2] |
| Hazard Statements | H302, H314 | [1][2] |
| Signal Word | Danger | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe corrosive nature of this compound, stringent adherence to personal protective equipment protocols is non-negotiable. All handling, including weighing, reaction setup, and waste consolidation, must be performed within a certified chemical fume hood.[4]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the compound's structure, double-gloving with nitrile or neoprene gloves is a prudent measure. Always inspect gloves for integrity before use.[3]
-
Eye Protection: Chemical splash goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3]
-
Skin and Body Protection: A full-length, buttoned laboratory coat must be worn. Ensure that clothing fully covers the skin. For transfers of larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[5] this compound waste is classified as halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated streams.[5] This is due to the different disposal requirements, particularly for incineration, where the presence of halogens necessitates scrubbing of acid gases.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled, and compatible solid waste container. Avoid generating dust during transfer.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container for halogenated organic solvents.
-
-
Container Requirements:
-
Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or glass, that are in good condition and have a secure, tightly sealing lid.[6]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture. The accumulation start date must also be clearly visible.[7]
-
Keep waste containers closed except when adding waste.[6][7]
-
In-Lab Spill Management and Decontamination
For small spills within a chemical fume hood, immediate and careful cleanup is crucial.
Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization (for residual decontamination): The chloromethyl group is susceptible to nucleophilic attack. After the bulk of the material is absorbed, the contaminated surface can be wiped with a cloth dampened with a dilute solution of a weak base, such as 5% sodium bicarbonate, to hydrolyze the reactive chloromethyl group. However, this should be done with caution and awareness that this reaction will produce other chemical species. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. The area can then be decontaminated as described.
-
Collect and Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be placed in the designated hazardous waste container for halogenated organic solids.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Procedures: The Path to Destruction
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[3] The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration .
Why Incineration? Incineration at high temperatures (typically >850°C for non-halogenated and >1100°C for halogenated waste) ensures the complete thermal oxidation of the organic molecule to carbon dioxide, water, hydrogen chloride, and hydrogen bromide.[3] These acidic gases are then removed from the flue gas by scrubbers before release into the atmosphere. This method is the standard for ensuring that such hazardous compounds are not released into the environment.
In-Lab Treatment Considerations (for specific, limited applications only): While not a substitute for professional disposal, in some research contexts, small quantities of residual this compound in reaction vessels may be quenched before cleaning. The reactivity of the chloromethyl group allows for its conversion to less hazardous functional groups.
-
Alkaline Hydrolysis: Treatment with a dilute aqueous base (e.g., sodium or potassium hydroxide) can hydrolyze the chloromethyl group to a hydroxymethyl group. This should be done with caution, as the reaction can be exothermic.
-
Reaction with Nucleophiles: The addition of simple nucleophiles like alcohols (e.g., ethanol) or amines can convert the chloromethyl group to the corresponding ether or amine.
It is crucial to note that these in-lab procedures do not constitute final disposal. The resulting solutions will still contain the brominated pyridine ring and must be collected as hazardous waste. These methods are solely for the deactivation of the more reactive part of the molecule to facilitate safer cleaning of laboratory equipment.
Visualizing the Disposal Workflow
To aid in the decision-making process for handling and disposing of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound.
References
-
OSHA. (n.d.). OSHA Compliance For Laboratories. US Bio-Clean. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
-
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3. Retrieved from [Link]
-
EPA. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Bromo-5-(chloromethyl)pyridine: Essential Safety Protocols
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Bromo-5-(chloromethyl)pyridine is foundational. However, innovation cannot come at the expense of safety. This molecule, a key building block in organic synthesis, possesses a hazard profile that demands our full respect and meticulous attention to handling protocols. This guide provides direct, field-proven procedures for the safe management of this compound and its hydrochloride salt, ensuring that your critical research is protected by an equally critical culture of safety.
Immediate Safety Profile: At-a-Glance Hazard Assessment
Before handling this compound, every member of the laboratory team must internalize its primary hazards. This compound hydrochloride is classified as a substance that is harmful if swallowed, inhaled, or in contact with skin.[1][2] Critically, it is corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4] Respiratory irritation is also a significant risk.[1][5]
| Hazard Classification | Description | GHS Pictogram | Primary Exposure Route |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Danger | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion | Causes severe skin burns.[3][4][6] | Danger | Skin Contact |
| Eye Damage | Causes serious, potentially irreversible, eye damage.[2][6][7] | Danger | Eye Contact |
| Respiratory Irritation | May cause irritation to the respiratory system.[1][5] | Warning | Inhalation |
The 'Why': Core Principles of Protection
Understanding the causality behind each safety measure is paramount. The hazards of this compound stem from its reactivity. As a halogenated pyridine, it is corrosive and can react with biological macromolecules, leading to tissue damage upon contact. The chloromethyl group is a reactive alkylating agent, adding to its toxicological profile. Therefore, our defense strategy is built on two pillars: preventing all direct contact and controlling the operational environment .
-
Barrier Protection (PPE): This is your first and most critical line of defense. The goal is to create an impermeable barrier between you and the chemical.
-
Engineering Controls: These are modifications to the workspace that isolate you from the hazard, such as fume hoods, which are non-negotiable for handling this compound.[8][9]
Mandatory PPE Ensemble for Handling this compound
A complete and properly inspected PPE ensemble is required at all times when handling this chemical. Do not proceed with any work until this full ensemble is in place.
-
Primary Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect against splashes and dust.[9][10]
-
Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashing, such as during solution preparation, transfers of liquids over 1 liter, or when a system is under pressure.[11]
-
-
Hand Protection (Double Gloving):
-
Inner Glove: A lightweight nitrile glove provides a base layer of protection and dexterity.[8]
-
Outer Glove: A more robust, chemical-resistant glove is required. For halogenated compounds like this, butyl rubber or a flexible laminate (e.g., Silver Shield) provides superior protection.[11][12] Always inspect gloves for tears or pinholes before use.[13]
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin on the arms and torso.[10][11]
-
Chemical-Resistant Apron: For procedures involving larger quantities or significant splash potential, a PVC or similar chemical-resistant apron should be worn over the lab coat.[14]
-
-
Respiratory Protection:
-
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[6][9][12]
-
If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) must be used by trained personnel.[10][13] For weighing the solid, a NIOSH-approved N95 dust mask may be appropriate within the fume hood to prevent inhalation of fine particles.[7]
-
Step-by-Step Operational Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to temporary storage.
A. Preparation and Pre-Handling Checks:
-
Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure.
-
Verify Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[12]
-
Assemble Materials: Bring all necessary chemicals, solvents, and equipment into the fume hood before introducing the this compound.
-
Don PPE: Put on the full mandatory PPE ensemble described in Part 3.
B. Handling the Chemical:
-
Weighing (Solid): Carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood. Avoid creating dust. Use spatula techniques that minimize agitation.
-
Transfer/Dispensing: Conduct all transfers slowly and carefully to prevent splashing or aerosol generation. If making a solution, add the solid slowly to the solvent.
-
Reaction Setup: Keep all vessels containing the chemical capped or covered when not actively in use. Ensure any reaction setup is secure.
C. Post-Handling and Decontamination:
-
Initial Cleanup: Decontaminate any surfaces within the fume hood that may have been exposed.
-
Glove Removal: Remove the outer gloves first, turning them inside out. Then, remove the inner gloves using the proper technique to avoid skin contact.[13]
-
Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete and gloves are removed.[1][5]
-
PPE Disposal: Dispose of contaminated disposable PPE (gloves, weigh paper) in a designated hazardous waste container.[13]
Safe Handling Workflow Diagram
The following diagram visualizes the critical path for safe handling, from initial setup to final waste disposal.
Caption: Workflow for safe handling of this compound.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and compliance.
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15] Never mix halogenated waste with non-halogenated waste.[15]
-
Container Requirements: Use a compatible, tightly sealed container (e.g., high-density polyethylene).[12][15] The container must be labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[12]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents or bases.[1][12]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain.[1][15]
Emergency Response and First Aid
Accidents require immediate and correct action. All personnel must be familiar with these procedures before working with the chemical.
-
Chemical Spill:
-
Minor Spill (inside fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand).[12][16] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Major Spill (outside fume hood): Immediately evacuate the area and alert others. Secure the area to prevent entry. Call your institution's EHS or emergency number (911) for trained response personnel.[12]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[12][17] While flushing, remove all contaminated clothing.[1][18] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[1][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (if trained). Call for immediate medical help.[3]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1]
-
By adhering to these stringent protocols, we can confidently advance our research while upholding the highest standards of laboratory safety. Your well-being, and that of your colleagues, is the most important prerequisite for scientific discovery.
References
-
This compound HYDROCHLORIDE | Chemsrc. (2025, August 27). Chemsrc. [Link]
-
Pyridine Standard Operating Procedure. University of Washington. [Link]
-
This compound hydrochloride | C6H6BrCl2N | CID 12515069. PubChem. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]
-
MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3. Capot Chemical. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). MSC. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-broMo-5-chloro-2-(chloroMethyl)pyridine | 1227588-54-6 [amp.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. echemi.com [echemi.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. capotchem.com [capotchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 18. gov.uk [gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
